Product packaging for Monosulfuron(Cat. No.:CAS No. 155860-63-2)

Monosulfuron

Cat. No.: B609224
CAS No.: 155860-63-2
M. Wt: 337.31 g/mol
InChI Key: DPIRXVCCFDCYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monosulfuron (CAS 155860-63-2) is a selective sulfonylurea herbicide developed for pre- and post-emergence control of annual broadleaved and some gramineal weeds. Its primary application is in agricultural research, specifically for weed management in crops such as wheat ( Triticum aestivum L.), millet ( Panicum miliaceum L.), and rice ( Oryza sativa L.), with effective application rates ranging from 15 to 60 grams of active ingredient per hectare . The herbicidal activity of this compound is achieved through the inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) . This mode of action is consistent with other sulfonylurea herbicides. By blocking ALS, a key enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, this compound effectively stops plant cell growth and division . Research has shown that this compound is a potent ALS inhibitor in vitro and that its toxicity in non-target organisms, such as nitrogen-fixing cyanobacteria, is also due to this interference with protein metabolism . Researchers value this compound for studying its environmental behavior, including its adsorption and desorption characteristics in various Chinese soils, which influence its mobility and persistence in the environment . It is important to note that this compound-ester (CAS 175076-90-1) is a distinct compound often used as a reference standard for analytical purposes and is not an ester form of this compound . This product is intended for laboratory and research use only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N5O5S B609224 Monosulfuron CAS No. 155860-63-2

Properties

CAS No.

155860-63-2

Molecular Formula

C12H11N5O5S

Molecular Weight

337.31 g/mol

IUPAC Name

1-(4-methylpyrimidin-2-yl)-3-(2-nitrophenyl)sulfonylurea

InChI

InChI=1S/C12H11N5O5S/c1-8-6-7-13-11(14-8)15-12(18)16-23(21,22)10-5-3-2-4-9(10)17(19)20/h2-7H,1H3,(H2,13,14,15,16,18)

InChI Key

DPIRXVCCFDCYGI-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Monosulfuron

Origin of Product

United States

Synthetic Chemistry and Structural Derivatization of Monosulfuron

Established Monosulfuron Synthesis Pathways

The established synthesis of this compound, chemically named 2-nitro-N-[(4-methylpyrimidin-2-yl)carbamoyl]benzenesulfonamide, is primarily achieved through the coupling of two key intermediates: an activated aryl sulfonamide and an amino-substituted pyrimidine (B1678525). The most common industrial route is the isocyanate method, which involves the reaction of a sulfonyl isocyanate with an aminoheterocycle.

The general pathway involves two main steps:

Formation of the Arylsulfonyl Intermediate : The synthesis typically begins with the preparation of 2-nitrobenzenesulfonyl chloride. This intermediate can be synthesized from starting materials like 2-nitrothioanisole (B1295951) through chlorination chemicalbook.com. The resulting 2-nitrobenzenesulfonyl chloride can then be converted into the more reactive 2-nitrobenzenesulfonyl isocyanate. One method for this conversion is phosgenation of the corresponding arylsulfonamide in the presence of a catalyst google.com.

Formation of the Sulfonylurea Bridge : The core of the synthesis is the creation of the sulfonylurea bridge. This is accomplished by reacting the 2-nitrobenzenesulfonyl isocyanate with 2-amino-4-methylpyrimidine (B85506) chemsynthesis.comclockss.org. The amino group of the pyrimidine ring acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form the final sulfonylurea linkage. This reaction is typically carried out in an inert solvent.

An alternative to the isocyanate method is the carbamate (B1207046) method. In this approach, the arylsulfonamide is first reacted with ethyl or phenyl chloroformate to form a carbamate intermediate. This intermediate is then condensed with the aminoheterocycle to yield the final sulfonylurea product clockss.org. This method avoids the use of the highly reactive and moisture-sensitive isocyanate clockss.org.

Optimization of Reaction Conditions and Yields

The efficiency of this compound synthesis is highly dependent on the optimization of various reaction parameters to maximize yield and purity. Key factors that are typically controlled include temperature, reaction time, and the choice of solvent and reagents clockss.orgchemimpex.com.

For the crucial step of forming the sulfonylurea bridge, reaction conditions must be carefully managed. The reaction between the sulfonyl isocyanate and the aminopyrimidine is generally rapid, but controlling the temperature is vital to prevent side reactions clockss.org. The use of an appropriate acid-binding agent, such as triethylamine, can be critical to neutralize any generated acids and drive the reaction to completion clockss.org.

Purification of the final product is also a significant consideration. Common methods include solvent extraction, acid-base precipitation, and various forms of chromatography to achieve the desired purity of the final compound clockss.org. The table below summarizes key parameters that are typically optimized in sulfonylurea synthesis.

ParameterObjectiveGeneral Approach
Temperature Minimize side reactions, control reaction rateStrict temperature control, especially during the addition of reactive intermediates like isocyanates.
Reaction Time Ensure complete reaction without product degradationMonitoring reaction progress using techniques like TLC or HPLC to determine the optimal endpoint.
Solvent Ensure solubility of reactants, facilitate reactionUse of inert, dry solvents (e.g., acetonitrile, toluene) to prevent hydrolysis of isocyanate intermediates.
Acid Scavenger Neutralize acidic byproducts (e.g., HCl)Addition of a tertiary amine base (e.g., triethylamine, pyridine) to drive the equilibrium towards the product.
Purification Isolate high-purity productMethods include recrystallization, column chromatography, or acid-base precipitation to remove unreacted starting materials and byproducts.

Exploration of Novel Synthetic Routes

Research into novel synthetic routes for sulfonylureas, including this compound, aims to improve efficiency, reduce environmental impact, and modify the compound's properties. One innovative approach involves the transformation of sulfonylureas into ionic liquids (ILs) mdpi.com. By converting iodosulfuron-methyl, a related sulfonylurea, into new ionic liquid forms through anion exchange with quaternary tetraalkylammonium halides, researchers have been able to enhance formulation stability and potentially eliminate the need for certain adjuvants mdpi.com. This strategy of altering the compound's salt form represents a novel synthetic modification post-bridge formation.

Another area of exploration is the development of more environmentally friendly or "green" synthesis processes. This can involve using microwave-assisted synthesis to reduce reaction times and energy consumption or employing one-pot reaction sequences to minimize solvent use and waste generation, as has been explored for other sulfonylureas like halosulfuron (B143276) acs.org. The development of a method to synthesize sodium this compound-ester by reacting the ester with sodium hydroxide (B78521) in water at room temperature is an example of a synthetic modification designed to improve environmental properties nyxxb.cn.

Design and Synthesis of this compound Analogs

The design and synthesis of analogs are central to the development of new herbicides with improved characteristics. This involves targeted structural modifications to the core this compound molecule.

Structural Modifications for Enhanced Selectivity

A key feature of this compound is its efficacy against weeds in millet fields, where many traditional disubstituted sulfonylureas are non-selective ontosight.airesearchgate.net. This inherent selectivity, derived from its unique monosubstituted pyrimidine ring, has been a focal point for further analog design.

Researchers have synthesized numerous derivatives by altering the substituents on both the aryl and the heterocyclic rings to fine-tune herbicidal activity and crop selectivity. For instance, a series of novel sulfonylurea derivatives containing a dimethoxymethyl-substituted pyrimidine moiety were designed and synthesized. Bioassays revealed that some of these compounds exhibited favorable herbicidal activity, with certain analogs showing inhibitory activity against Brassica napus that was comparable to this compound chemsynthesis.com. These studies demonstrate that modifications to the heterocyclic portion of the molecule can significantly influence biological activity.

Development of this compound Derivatives with Modified Environmental Profiles

A significant challenge with some sulfonylurea herbicides is their persistence in the soil, which can affect subsequent crops oup.comnih.gov. Consequently, a major goal in analog development is to create derivatives with faster degradation rates. Structural modifications are a key strategy to achieve this.

Studies on chlorsulfuron (B1668881), a related sulfonylurea, have shown that introducing substituents at the 5-position of the benzene (B151609) ring can significantly accelerate degradation rates in soil researchgate.net. This principle has been applied to the design of other sulfonylureas. For example, by keeping the pyrimidine ring monosubstituted like in this compound, researchers have synthesized novel C5-monosubstituted benzenesulfonylurea compounds. The goal of this work was to find more ecologically and environmentally benign sulfonylureas researchgate.net.

Another approach is the synthesis of different salt or ester forms of the parent compound. This compound-ester is a patented derivative of this compound nyxxb.cn. To further improve its environmental properties, sodium this compound-ester was synthesized, demonstrating that simple salt formation can be a viable strategy for modifying a compound's behavior in the environment nyxxb.cn. The hydrolysis of the sulfonylurea bridge is a primary degradation pathway, and its rate is highly sensitive to soil pH oup.com. Modifying the electronic properties of the aryl and heterocyclic rings can influence the stability of this bridge, thereby controlling the degradation profile nih.govresearchgate.net.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity, guiding the design of more effective compounds google.com.

The discovery of this compound itself represented a significant shift in the SAR understanding of sulfonylureas. For decades, the design of these herbicides was guided by the "Levitt rules," which postulated that the heterocyclic ring (pyrimidine or triazine) must be substituted at both meta positions for high bioactivity ontosight.ai. This compound, with its single substituent on the pyrimidine ring, was a clear exception to this rule, yet it demonstrated potent herbicidal activity acs.orgontosight.ai. This finding prompted a partial revision of the established SAR guidelines and opened new avenues for molecular design researchgate.net.

SAR studies involve synthesizing a series of analogs with systematic structural changes and evaluating their herbicidal potency. Key structural features and their impact on activity are summarized below:

Molecular ComponentStructural VariationImpact on Activity
Aryl Ring Position and nature of substituents (e.g., nitro group at position 2 in this compound)Electron-withdrawing groups on the aryl ring are generally important for activity. Modifications at the 5-position can influence degradation rates. researchgate.netresearchgate.net
Sulfonylurea Bridge -SO₂NHCONH-This bridge is critical for binding to the target enzyme, acetolactate synthase (ALS). Its conformational flexibility is key to fitting into the enzyme's active site. nih.gov
Heterocyclic Ring Type of ring (pyrimidine, triazine) and substitution pattern (mono- vs. di-substituted)This compound proved that monosubstitution on the pyrimidine ring can yield high and selective activity, challenging previous SAR models. ontosight.ai
Substituents on Heterocycle Type and position of groups (e.g., methyl group at position 4 in this compound)Small alkyl or alkoxy groups are common. Their size and electronic properties fine-tune the binding affinity to the target enzyme and can affect selectivity. chemsynthesis.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as comparative molecular field analysis (CoMFA), have been developed for monosubstituted sulfonylureas. These computational studies map the steric, electrostatic, and hydrophobic fields of the molecules to correlate them with their inhibitory activity against the target enzyme, providing a more detailed understanding of the SAR ontosight.ai.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. ucsd.edunih.gov By identifying key physicochemical properties and structural features, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby accelerating the discovery of more potent derivatives. ucsd.edunyxxb.cn

For sulfonylurea herbicides like this compound, QSAR studies are instrumental in optimizing the lead compound and designing novel herbicides. ucsd.edu Although detailed QSAR models exclusively for this compound are not extensively published, it is frequently used as a reference or lead compound in broader studies. For instance, new 4-phenylpyrimidine (B189444) sulfonylurea compounds have been designed and synthesized using this compound and its ester form as lead structures to investigate their structure-activity relationships. nyxxb.cn

The general approach for a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), on sulfonylurea herbicides involves several key steps:

Dataset Selection: A series of structurally related sulfonylurea compounds with experimentally determined biological activities (e.g., IC₅₀ values for ALS inhibition) is compiled.

Molecular Modeling and Alignment: The 3D structure of each molecule is generated and optimized. The molecules are then aligned based on a common substructure or by fitting them into the known binding site of the target enzyme, Acetolactate Synthase (ALS).

Descriptor Calculation: Steric and electrostatic fields (in CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA) are calculated around the aligned molecules. ucsd.edu

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to correlate the calculated descriptors with the biological activity. The resulting model's predictive power is rigorously validated using techniques like cross-validation and by predicting the activity of a test set of compounds not used in model generation. science.gov

Studies on structurally diverse ALS inhibitors, including sulfonylureas, have successfully used 3D-QSAR to create models that explain the wide range of activities and guide the design of new compounds. ucsd.edu These models often generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease herbicidal activity.

Table 1: Key Parameters in a Typical 3D-QSAR Study for Sulfonylurea Herbicides

ParameterDescriptionRelevance to this compound Derivatives
q² (Cross-validated r²) A measure of the internal predictive ability of the model.Indicates the robustness of the relationship found between the structure of sulfonylureas and their herbicidal activity.
r² (Non-cross-validated r²) A measure of how well the model fits the training set data.Shows the correlation between the descriptors and the activity for the compounds used to build the model.
r²_pred (Predictive r²) A measure of the model's ability to predict the activity of an external test set.Validates the model's utility in predicting the potency of newly designed this compound analogs.
CoMFA/CoMSIA Contour Maps 3D plots showing regions where specific physicochemical properties are favorable or unfavorable for activity.Provide a visual guide for chemists to make targeted structural modifications to the this compound scaffold to enhance efficacy.

Ligand-Target Interaction Analysis and Molecular Docking

The herbicidal action of this compound stems from its ability to inhibit the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS). researchgate.netmedchemexpress.com This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine (B10760876), and isoleucine) in plants. researchgate.net Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (this compound) when bound to its macromolecular target (ALS). nih.gov

The structural basis for this compound's inhibitory activity has been elucidated through X-ray crystallography. The crystal structure of this compound in complex with the catalytic subunit of Arabidopsis thaliana AHAS has been determined, revealing specific interactions at the atomic level. nih.gov

Key findings from these structural and docking studies include:

Binding Site: this compound binds within a tunnel that leads to the enzyme's active site, effectively blocking access for the natural substrates. nih.gov

Binding Orientation: The molecule orients itself such that the sole substituent on its pyrimidine ring is buried deepest within the binding pocket, pointing towards the Thiamine (B1217682) Diphosphate (B83284) (ThDP) cofactor. nih.gov

Key Interactions: The sulfonylurea bridge is known to form hydrogen bonds with the side chains of specific amino acid residues, such as Lysine (Lys) and Arginine (Arg), which stabilizes the ligand-enzyme complex. researchgate.net While specific residues for this compound are detailed in its crystal structure, studies on other sulfonylureas and related inhibitors binding to AHAS highlight common interaction points. For example, molecular docking of pyrazole (B372694) sulfonamides with Arabidopsis thaliana AHAS showed stable binding through hydrogen bonds with Arg377 and cation-π interactions with Arg377, Trp574, and Tyr579. jst.go.jp The aromatic portion of sulfonylurea inhibitors often fits near the enzyme's surface, interacting with a series of hydrophobic and polar residues. researchgate.net

Unlike some classic disubstituted sulfonylureas that cause the ThDP cofactor to break, this compound binding leaves the cofactor intact, likely as a hydroxylethyl intermediate. nih.gov

Table 2: Representative Amino Acid Interactions for Sulfonylurea Herbicides at the ALS/AHAS Binding Site

Interacting Residue (Example)Type of InteractionRole in Binding
Trp574 π-stacking, Cation-πAnchors the heterocyclic ring (pyrimidine in this compound) deep within the binding pocket. jst.go.jppnas.org
Arg377 Hydrogen Bond, Cation-πStabilizes the inhibitor through direct interaction with the sulfonylurea bridge or other moieties. researchgate.netjst.go.jp
Lys251 Hydrogen BondInteracts with the sulfonylurea bridge, contributing to the stability of the complex. researchgate.net
Ala117, Val191, Pro192 Hydrophobic InteractionsForms a hydrophobic pocket that accommodates the aromatic part of the inhibitor. researchgate.net

Conformational Analysis and Stereochemical Impact on Bioactivity

Conformational analysis is the study of the different 3D spatial arrangements of atoms that a molecule can adopt due to rotation about its single bonds. acs.org The specific conformation of a herbicide molecule is critical as it dictates how well it can fit into the binding site of its target enzyme, thus directly impacting its biological activity.

Sulfonylurea herbicides, including this compound, possess considerable conformational flexibility due to several rotatable single bonds, particularly in the sulfonylurea bridge. acs.org A comprehensive theoretical study of the entire sulfonylurea family has shown that their conformational stability is largely governed by two main factors:

Intramolecular Hydrogen Bonding: A hydrogen bond can form between one of the NH groups of the urea (B33335) bridge and either a nitrogen atom on the heterocyclic ring or the oxygen of the sulfonyl group. This interaction significantly stabilizes the conformation. nih.govnih.gov

π–π Interactions: Potential stacking interactions can occur between the aromatic rings of the molecule, further influencing the preferred 3D shape. nih.gov

Computational methods are used to perform thorough conformational searches to identify the most stable, low-energy conformers. nih.gov These analyses have revealed that sulfonylureas can also exist in different tautomeric forms, which are structural isomers that readily interconvert. The most stable tautomer for the sulfonylurea class typically involves the standard –NH–C(=O)–NH– urea group, stabilized by a hydrogen bond to the pyrimidine/triazine ring. acs.org

The bioactive conformation—the specific 3D shape the molecule adopts when it binds to the target enzyme—is not necessarily the absolute lowest-energy conformation in solution. The energy penalty required to adopt the bioactive conformation must be offset by the favorable energy gained from binding to the enzyme. Understanding the conformational landscape of this compound and its derivatives is therefore essential for designing new molecules that are pre-organized for optimal binding to the ALS enzyme, potentially leading to increased potency.

Table 3: Factors Influencing the Conformation of this compound

FactorDescriptionImpact on Bioactivity
Torsional Angles The rotation around single bonds, especially in the sulfonylurea bridge, creates different spatial arrangements.Determines the overall shape of the molecule and its ability to fit into the narrow binding channel of the ALS enzyme.
Intramolecular H-Bonds Formation of hydrogen bonds between the urea proton and the pyrimidine nitrogen or sulfonyl oxygen. nih.govStabilizes specific conformers, reducing the molecule's flexibility and potentially pre-organizing it for binding.
Tautomerism The ability to exist in different isomeric forms, such as keto-enol forms of the urea moiety. acs.orgThe relative stability of different tautomers can influence the population of the active species available for binding.
Solvent Effects The surrounding solvent can influence conformational preferences by stabilizing or destabilizing certain forms. acs.orgAffects the conformational equilibrium in the plant's cellular environment before reaching the target enzyme.

Molecular and Biochemical Mechanisms of Action of Monosulfuron

Target Enzyme Inhibition Kinetics and Thermodynamics

The efficacy of Monosulfuron as a herbicide is rooted in its potent and specific interaction with its target enzyme, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.govnih.gov This interaction can be characterized by its kinetic and thermodynamic parameters.

This compound acts as a powerful inhibitor of ALS. researchgate.net The inhibition is characterized by a time-dependent, slow-binding process that can be practically irreversible. researchgate.net The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Studies on this compound-ester, a related compound, have demonstrated its significant inhibitory effects on the ALS activity in non-target nitrogen-fixing cyanobacteria. For Anabaena flos-aquae, the IC50 value was determined to be 3.3 nmol/L, while for Anabaena azotica, a higher concentration was required, with an IC50 of 101.3 nmol/L. chemguide.co.uk This highlights the differential sensitivity of the ALS enzyme across different species.

Table 1: IC50 Values of this compound-ester against Acetolactate Synthase (ALS) in Cyanobacteria

OrganismIC50 (nmol/L)Reference
Anabaena flos-aquae3.3 chemguide.co.uk
Anabaena azotica101.3 chemguide.co.uk

Acetolactate synthase is a complex enzyme composed of a large catalytic subunit and a smaller regulatory subunit. scirp.orgebi.ac.uk It requires several cofactors for its function, including thiamine (B1217682) diphosphate (B83284) (ThDP), flavin adenine (B156593) dinucleotide (FAD), and a divalent metal ion (Mg²⁺). ebi.ac.uknih.gov The enzyme's activity is naturally regulated by feedback inhibition from the branched-chain amino acids it helps to produce. scirp.org

Sulfonylurea herbicides like this compound function as allosteric inhibitors. They bind to a site on the enzyme that is distinct from the active site where the substrate (pyruvate) binds. nih.gov Despite binding at a remote location, the inhibitor induces conformational changes that effectively block the substrate access channel to the active site. nih.gov

Structural studies of yeast ALS in complex with the sulfonylurea herbicide chlorimuron (B1205186) ethyl reveal that the inhibitor binds in a pocket near the active site, making multiple contacts with amino acid residues. nih.gov This binding physically obstructs the entry of substrates. Mutations in these contact residues, such as H351 in tobacco ALS, can lead to herbicide resistance by reducing the binding affinity of the inhibitor. nih.gov This mode of action, blocking substrate access through allosteric binding, is the molecular basis for the potent inhibitory effect of this compound and other sulfonylureas.

Downstream Cellular Pathway Perturbations Induced by this compound

The inhibition of ALS by this compound triggers a series of downstream events within the plant cell, beginning with the disruption of essential metabolic pathways and culminating in the arrest of growth and development.

The primary and most immediate consequence of ALS inhibition by this compound is the disruption of the biosynthesis of the branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine. scirp.org ALS catalyzes the first committed step in the synthesis of these three essential amino acids. scirp.org By blocking this enzyme, this compound effectively starves the plant of these critical building blocks for protein synthesis. chemguide.co.uk

The effect is dose-dependent, with increasing concentrations of the herbicide leading to a greater reduction in BCAA production. chemguide.co.uk For instance, in the cyanobacterium Anabaena flos-aquae, exposure to this compound-ester at a concentration of 30 nmol/L resulted in an 80% reduction in valine, an 86% reduction in isoleucine, and an 87% reduction in leucine compared to control cells. chemguide.co.uk

Table 2: Reduction in Branched-Chain Amino Acid Content in Anabaena flos-aquae by this compound-ester

Amino AcidReduction at 0.003 nmol/LReduction at 30 nmol/LReference
Valine56%80% chemguide.co.uk
Isoleucine67%86% chemguide.co.uk
Leucine67%87% chemguide.co.uk

The inability to synthesize valine, leucine, and isoleucine has profound impacts on cellular processes that are fundamental to plant growth and development. These amino acids are essential components of proteins, which are required for all aspects of cell structure and function, including cell division, elongation, and differentiation. mdpi.com

The cessation of BCAA synthesis leads directly to an inhibition of protein synthesis. chemguide.co.uk Without a continuous supply of new proteins, the cell cycle is arrested. Plant cells are unable to progress through the necessary phases of mitosis, effectively stopping cell division in the meristematic regions of the roots and shoots. researchgate.net Furthermore, cell expansion, which relies on the synthesis of structural proteins and enzymes for cell wall modification, is also halted. nih.gov

This arrest of cell division and growth at the cellular level manifests as the macroscopic symptoms of herbicide injury, including the stunting of root and shoot growth, ultimately leading to the death of the plant. frontiersin.org

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rate of flow, or flux, of metabolites through a metabolic network. nih.govmdpi.com By using isotopically labeled substrates (like ¹³C-glucose), MFA can trace the path of atoms through interconnected biochemical pathways, providing a detailed map of cellular metabolism in action. frontiersin.org

While no specific studies applying MFA to this compound-treated plants were identified, this methodology holds significant potential for elucidating the global metabolic response to ALS inhibition. Application of MFA could provide a quantitative understanding of how plant cells reroute their metabolic resources when a critical pathway is blocked.

In a plant treated with this compound, MFA could be used to:

Quantify the reduction in flux towards the biosynthesis of valine, leucine, and isoleucine.

Identify compensatory changes in other amino acid biosynthetic pathways.

Map the redistribution of carbon flux from pyruvate (B1213749) and other central metabolites away from BCAA synthesis and into other pathways, such as the TCA cycle or other biosynthetic routes.

Analyze the impact on central carbon metabolism , including glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which provide the precursors for amino acid synthesis. frontiersin.org

By providing a system-level view of the metabolic state, MFA could reveal secondary and tertiary effects of this compound action, offering a more complete picture of the herbicide's impact on plant physiology beyond the primary inhibition of ALS.

Comparative Mechanistic Studies with Other Sulfonylurea Herbicides

This compound's mode of action, like other sulfonylurea herbicides, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). elsevier.esnih.govontosight.ai This enzyme is essential for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are critical for protein synthesis and cell division in plants. ontosight.airesearchgate.net Comparative studies with other sulfonylureas reveal nuances in inhibition patterns and the biochemical reasons for selective toxicity across different species.

Cross-Inhibition Patterns and Specificity

The inhibitory effect of this compound on the ALS enzyme has been directly compared with other widely used sulfonylurea herbicides. In vitro studies on maize cultivars have shown that this compound is an effective ALS inhibitor, though its potency can vary relative to other compounds in this class. For instance, a comparative study on two maize cultivars, the tolerant CAU 3138 and the sensitive Yedan 13, demonstrated these differences in inhibitory concentrations (I50). nih.govresearchgate.net For the tolerant maize cultivar CAU 3138, the I50 value for this compound was 32 nmol/L, whereas for chlorsulfuron (B1668881), tribenuron-methyl, and nicosulfuron (B1678754), the values were 2, 19, and 26 nmol/L, respectively. nih.gov In the sensitive Yedan 13 cultivar, the I50 for this compound was 15 nmol/L, compared to 3 nmol/L for chlorsulfuron, 17 nmol/L for tribenuron-methyl, and 65 nmol/L for nicosulfuron. nih.govresearchgate.net These findings indicate that the relative inhibitory activity of sulfonylurea herbicides can differ depending on the specific enzyme variant. nih.gov

Table 1: Comparative In Vitro ALS Inhibition (I50) by Sulfonylurea Herbicides in Maize Cultivars Data sourced from Fan et al. (2005). nih.govresearchgate.net

Herbicide Maize Cultivar CAU 3138 (Tolerant) - I50 (nmol/L) Maize Cultivar Yedan 13 (Sensitive) - I50 (nmol/L)
This compound 32 15
Chlorsulfuron 2 3
Tribenuron-methyl 19 17

Cross-resistance studies in weed populations further illuminate the specificity of inhibition. Weed biotypes that have developed resistance to one sulfonylurea herbicide often exhibit resistance to others, but the level of resistance can vary significantly. For example, a biotype of Cyperus difformis resistant to imazosulfuron (B37595) was also found to be cross-resistant to other sulfonylureas like bensulfuron-methyl (B33747), cyclosulfamuron, and pyrazosulfuron-ethyl. nih.gov Similarly, populations of corn poppy (Papaver rhoeas) resistant to tribenuron (B104746) also showed cross-resistance to chlorsulfuron and a mesosulfuron+iodosulfuron mixture. weedscience.orgweedscience.org However, the resistance level is often highest for the selecting herbicide and can be lower for other sulfonylureas and other classes of ALS inhibitors, such as imidazolinones and triazolopyrimidines. weedscience.orgweedscience.org This indicates that while these herbicides share a common target, their binding interactions within the active site of the ALS enzyme have distinct features. researchgate.netuq.edu.au

Biochemical Basis of Differential Sensitivity across Species

The selective toxicity of this compound and other sulfonylurea herbicides among different plant and microbial species is primarily attributed to two key biochemical factors: alterations in the target site (the ALS enzyme) and the rate of herbicide metabolism (detoxification). researchgate.netresearchgate.net

Target-Site Sensitivity

Differences in the inherent sensitivity of the ALS enzyme play a crucial role in species-specific tolerance. This has been observed not only between crops and weeds but also among microorganisms. For example, this compound exhibits differential toxicity towards various species of nitrogen-fixing cyanobacteria. The 50% inhibition concentration (IC50) for in vitro ALS activity was 3.3 nmol/L for Anabaena flos-aquae, 65.2 nmol/L for Anabaena azollae, and 101.3 nmol/L for Anabaena azotica. elsevier.escambridge.org This demonstrates a significant variation in enzyme sensitivity to this compound among these closely related species. cambridge.org Molecular analysis revealed that differences in the amino acid sequences of the ALS enzyme in these cyanobacteria correlate with their sensitivity levels. cambridge.org

Table 2: Differential In Vitro ALS Inhibition (IC50) by this compound in Nitrogen-Fixing Cyanobacteria Data sourced from Shen et al. (2009) and Chen et al. (2017). elsevier.escambridge.org

Species IC50 (nmol/L)
Anabaena flos-aquae 3.3
Anabaena azollae 65.2

In many weeds, resistance to sulfonylurea herbicides is conferred by specific point mutations in the ALS gene. plantprotection.pl These mutations lead to amino acid substitutions in the enzyme, which reduce the binding affinity of the herbicide without completely eliminating the enzyme's catalytic function. plantprotection.plcdnsciencepub.com A frequently observed mutation is at the proline residue at position 197 (in the Arabidopsis sequence), where substitutions to amino acids like alanine (B10760859), serine, or threonine can confer high levels of resistance to sulfonylureas but may have a lesser effect on other ALS-inhibiting herbicide families. weedscience.orgweedscience.orgnih.gov This altered target site is a primary mechanism for the evolution of herbicide resistance in weed populations. cdnsciencepub.com

Metabolic Detoxification

The ability of a plant to rapidly metabolize a herbicide into non-toxic compounds is a major determinant of tolerance, particularly in crops. researchgate.net This is a form of non-target-site resistance. researchgate.netnih.gov Tolerant species like maize can quickly detoxify sulfonylurea herbicides, while sensitive weeds metabolize them much more slowly. For the herbicide rimsulfuron, another sulfonylurea, the metabolic half-life in tolerant maize is less than one hour, whereas in sensitive weeds like Sorghum halapense and Amaranthus retroflexus, the half-lives are 38 hours and over 48 hours, respectively. researchgate.net This rapid inactivation in maize is often carried out by cytochrome P450 monooxygenases, which hydroxylate the herbicide, followed by conjugation to glucose, rendering it inactive. researchgate.net This difference in metabolic rate is a key basis for the selective use of sulfonylurea herbicides in agriculture, allowing them to control susceptible weeds within a tolerant crop. researchgate.net

Mechanisms of Herbicide Resistance to Monosulfuron

Target-Site Resistance (TSR) Mechanisms

Target-site resistance is a primary mechanism through which plants develop resistance to herbicides like Monosulfuron. pesticidestewardship.org This form of resistance arises from genetic modifications at the herbicide's site of action, which reduce the binding affinity of the herbicide to its target enzyme, in this case, acetolactate synthase (ALS). unl.eduscialert.net These modifications can include point mutations leading to amino acid substitutions, or an increase in the amount of the target enzyme produced by the plant. nih.govmdpi.com

Molecular Characterization of ALS Gene Mutations

The most common form of target-site resistance to ALS-inhibiting herbicides involves point mutations in the ALS gene. unl.edu These single-nucleotide changes in the gene's DNA sequence result in an altered amino acid sequence of the enzyme. unl.edu While direct studies on this compound are specific, extensive research on other sulfonylurea herbicides provides a clear picture of the mutations responsible. Studies on weeds resistant to the sulfonylurea herbicide bensulfuron-methyl (B33747), for example, have identified specific mutations at the Pro-197 position within the ALS gene. In resistant Sagittaria trifolia populations, substitutions from proline to leucine (B10760876) (Pro-197-Leu) or serine (Pro-197-Ser) were identified. nih.gov Similarly, a proline to leucine substitution at the same codon (197) was found to be associated with resistance to iodosulfuron in Lolium perenne. researchgate.net Another mutation, an alanine (B10760859) to valine substitution at position 205 (Ala-205-Val), has been linked to resistance against nicosulfuron (B1678754) in Amaranthus retroflexus. mdpi.com These mutations occur in conserved domains of the ALS enzyme, indicating their critical role in herbicide binding.

Weed Species Herbicide Amino Acid Substitution Reference
Sagittaria trifoliaBensulfuron-methylPro-197-Leu nih.gov
Sagittaria trifoliaBensulfuron-methylPro-197-Ser nih.gov
Lolium perenneIodosulfuronPro-197-Leu researchgate.net
Amaranthus retroflexusNicosulfuronAla-205-Val mdpi.com
Poa annuaPhenylureas/Asymmetrical TriazinesVal-219-Ile unl.edu
Portulaca oleraceaPhenylureas/Symmetrical TriazinesSer-264-Thr unl.edu

Impact of Amino Acid Substitutions on this compound Binding

Amino acid substitutions resulting from ALS gene mutations directly impact the binding of sulfonylurea herbicides like this compound. The enzyme's three-dimensional structure is altered by these changes, modifying the conformation of the herbicide's binding pocket. unl.edu This structural change prevents the herbicide from effectively docking with and inhibiting the enzyme. pesticidestewardship.orgscialert.net The specific substitution determines the level and spectrum of resistance. For instance, a mutation at Pro197 can confer high resistance to sulfonylurea herbicides but not necessarily to other classes of ALS inhibitors, such as imidazolinones. unl.edu This suggests that different families of ALS-inhibiting herbicides may interact with slightly different, albeit overlapping, regions within the same binding site. unl.edu The reduced sensitivity of the altered ALS enzyme to inhibition by the herbicide allows the plant to continue producing essential branched-chain amino acids, ensuring its survival. nih.gov

Gene Duplication and Overexpression of Target Enzymes

A less common, but significant, TSR mechanism is the over-expression or amplification of the target gene. nih.govmdpi.com In this scenario, the plant produces the target enzyme, ALS, in much larger quantities than susceptible plants. pesticidestewardship.org Even though the individual enzyme molecules remain sensitive to the herbicide, their sheer abundance overwhelms the herbicide at standard application rates. A certain amount of the enzyme remains unbound and functional, allowing the plant to survive. Research on bensulfuron-methyl resistance in Sagittaria trifolia found that one resistant population exhibited significantly higher total ALS activity compared to the susceptible population, pointing towards overexpression as a contributing factor to resistance. nih.gov Similarly, studies in Polypogon fugax resistant to metsulfuron-methyl (B1676535) (another sulfonylurea) indicated that the resistant biotype's ALS enzyme activity was inherently higher, which could contribute to the observed resistance. nih.gov

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance (NTSR) encompasses a suite of mechanisms that prevent a lethal dose of the herbicide from reaching its molecular target. nih.gov Unlike TSR, which involves modification of the target enzyme itself, NTSR mechanisms include reduced herbicide uptake and translocation, herbicide sequestration, or, most commonly, enhanced metabolic detoxification of the herbicide. nih.govscielo.br NTSR is often more complex than TSR, potentially involving multiple genes, and can confer cross-resistance to herbicides with entirely different modes of action. nih.govfrontiersin.org

Enhanced Metabolic Detoxification Pathways

Metabolic resistance occurs when resistant plants can detoxify the herbicide compound more rapidly than susceptible plants. pesticidestewardship.orgscialert.net The herbicide is broken down into non-toxic metabolites before it can accumulate at the target site (the ALS enzyme). This detoxification is typically carried out by large families of enzymes that are also involved in normal plant secondary metabolism. scialert.net

A primary group of enzymes implicated in NTSR to sulfonylurea herbicides are the cytochrome P450 monooxygenases (P450s). nih.govnih.gov These enzymes catalyze oxidative reactions that are often the first step in detoxifying foreign compounds like herbicides. scialert.net The involvement of P450s in resistance is frequently demonstrated through the use of P450 inhibitors, such as malathion (B1675926). nih.govnih.gov In studies on a Polypogon fugax biotype resistant to metsulfuron-methyl, pre-treatment with malathion significantly increased the synergistic effect of the herbicide on the resistant plants compared to the susceptible plants. nih.govresearchgate.net This suggests that P450-mediated metabolism was a key component of the resistance. nih.govresearchgate.net Similarly, in a nicosulfuron-resistant population of Digitaria sanguinalis, the use of malathion partially reversed the resistance, indicating that enhanced metabolism involving P450 enzymes was the primary resistance mechanism. nih.gov This enhanced metabolic capacity can lead to broad cross-resistance, challenging the efficacy of rotating herbicides with different modes of action. nih.gov

Weed Species Herbicide P450 Inhibitor Finding Reference
Polypogon fugaxMetsulfuron-methylMalathionSynergistic effect was much greater in the resistant biotype, reducing the ED50 value 23-fold. nih.govresearchgate.net
Digitaria sanguinalisNicosulfuronMalathionResistance to nicosulfuron was reduced by approximately 36% in the resistant population. nih.gov
Lolium spp.Iodosulfuron-mesosulfuronP450 InhibitorsSensitivity to the herbicide was increased in 94% of resistant populations. nih.gov
Lolium perenneIodosulfuronMalathionThe resistance level was reduced from 264-fold to 46-fold. researchgate.net
Glutathione (B108866) S-Transferase (GST) Activity

Glutathione S-Transferases (GSTs) are a critical family of phase II detoxification enzymes that contribute to herbicide resistance by catalyzing the conjugation of the tripeptide glutathione to the herbicide molecule. mdpi.comnih.gov This process increases the herbicide's water solubility, making it less toxic and easier to sequester or excrete. frontiersin.org

Enhanced GST activity is a significant factor in resistance to acetolactate synthase (ALS) inhibitors, the group to which this compound belongs. researchgate.netnih.gov Studies have shown that resistant weed biotypes can exhibit higher constitutive levels of GST activity or an induced increase in activity upon herbicide exposure. researchgate.netmdpi.com For instance, research on Amaranthus retroflexus resistant to fomesafen (B1673529) and the ALS inhibitor nicosulfuron confirmed that GST-based metabolic enhancement was a key resistance mechanism. mdpi.com The use of GST inhibitors, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), can significantly increase the sensitivity of resistant populations to these herbicides, confirming the role of GSTs in detoxification. mdpi.com

Phylogenetic analyses indicate that the Tau and Phi classes of GSTs are most frequently associated with herbicide resistance. mdpi.com The overexpression of specific GST genes, often from these classes, has been linked to resistance in various weed species. mdpi.com In some cases, the increased GST activity is part of a broader stress response, providing protection against oxidative stress induced by the herbicide. frontiersin.org

Table 1: Research Findings on GST Activity in Herbicide Resistance This table is interactive. You can sort and filter the data.

Weed Species Herbicide(s) Key Finding Citation
Polypogon fugax Metsulfuron-methyl (ALS inhibitor) Resistance associated with up-regulated GST-mediated metabolism. researchgate.net
Amaranthus retroflexus Fomesafen, Nicosulfuron (ALS inhibitor) Multiple resistance endowed by GST-mediated enhanced herbicide metabolism. mdpi.com
Amaranthus palmeri Nicosulfuron (ALS inhibitor), Glyphosate (B1671968) Increased GST activity and gene expression (especially Phi GSTs) observed in response to herbicides in sensitive plants. nih.gov
Bromus japonicus Mesosulfuron-methyl (ALS inhibitor) Transcriptome analysis revealed upregulation of two glutathione S-transferase genes in resistant plants. researchgate.net
Alopecurus myosuroides Multiple herbicides Expression of AmGSTF1 in Arabidopsis thaliana conferred resistance to multiple herbicides. usda.gov
Glucosyl Transferase and Other Conjugation Enzymes

Following the initial modification by phase I enzymes like Cytochrome P450s, or directly, herbicides and their metabolites can be conjugated by other enzymes, most notably UDP-glucosyltransferases (UGTs). nih.govnih.gov UGTs are phase II enzymes that transfer a glucose molecule from UDP-glucose to the herbicide, a process known as glycosylation. nih.gov This conjugation further increases the water solubility and reduces the phytotoxicity of the herbicide, facilitating its transport and sequestration into the vacuole. usda.gov

The involvement of glucosyltransferases in herbicide resistance has been identified in several weed species. ucdavis.edu For example, in a study of Bromus japonicus resistant to mesosulfuron-methyl, transcriptome analysis showed that one upregulated gene in the resistant population was a glycosyltransferase. researchgate.net While less frequently cited than P450s and GSTs in the context of this compound resistance, the broad substrate specificity of many UGTs makes them a plausible component of multi-tactic, non-target-site resistance strategies. nih.gov

Altered Herbicide Uptake and Translocation

For a systemic herbicide like this compound to be effective, it must be absorbed by the plant (uptake) and moved to its site of action in the growing points (translocation). nih.gov Resistance can evolve through modifications that limit either of these processes. mdpi.comfao.org

Reduced uptake, often due to changes in cuticle composition or thickness, can limit the amount of herbicide entering the plant. researchgate.net However, altered translocation is more commonly reported as a significant resistance mechanism. nih.gov In resistant biotypes, the herbicide may be effectively "trapped" in the treated leaves, with significantly less movement to other parts of the plant compared to susceptible biotypes. researchgate.net For example, studies on paraquat (B189505) resistance in Lolium perenne L. spp. multiflorum showed that while absorption was similar between resistant and susceptible biotypes, translocation of the herbicide out of the treated leaf was nearly 20 times greater in the susceptible plants. frontiersin.org This restricted movement prevents a lethal dose from reaching the target enzyme, acetolactate synthase (ALS), in the meristematic tissues. nih.govresearchgate.net

Sequestration and Compartmentalization Mechanisms

Once inside the plant cell, herbicides can be prevented from reaching their target site by sequestration, which is the process of isolating the herbicide in specific cellular compartments, most commonly the vacuole. nih.govnih.gov This mechanism is often linked to the metabolic processes described earlier, as conjugated herbicides are tagged for transport into the vacuole by specific tonoplast transporters. frontiersin.orgnih.gov

Evolutionary Dynamics of this compound Resistance in Weed Populations

The evolution of herbicide resistance is a clear example of rapid adaptation driven by intense selection pressure. nih.govresearchgate.net The dynamics within weed populations are governed by the interplay of genetic factors, the biology of the weed species, and the specifics of the herbicide application. researchgate.net

Genetic Basis and Inheritance Patterns of Resistance Traits

Herbicide resistance traits are heritable, meaning they are passed from one generation to the next. researchgate.netresearchgate.net The genetic basis can be simple or complex, which influences how quickly resistance spreads. nih.govucdavis.edu

Target-Site Resistance (TSR): This form of resistance, typically involving a mutation in the gene encoding the target enzyme (e.g., the ALS gene for this compound), is often controlled by a single gene (monogenic). mdpi.comillinois.edu These mutations are generally inherited as a partially dominant or dominant trait. illinois.edunih.gov This means that an individual inheriting even one copy of the resistance allele will show some level of resistance. pressbooks.pub Because the gene is located in the nucleus, it can be transmitted through both pollen and seeds. illinois.edu

The initial frequency of resistance alleles in a population is a key factor in how quickly resistance evolves. researchgate.net Even if initially rare, consistent selection pressure will cause these alleles to increase in frequency over generations. researchgate.net

Population Genetics and Gene Flow of Resistant Biotypes

Population genetics provides the framework for understanding how resistance evolves and spreads. nih.govnih.gov Once resistance appears in a few individual plants, its fate is determined by population-level processes, primarily gene flow. elifesciences.org

Gene flow is the transfer of genetic material from one population to another and is a critical factor in the spread of herbicide resistance. researchgate.netnih.gov It occurs through two main avenues:

Seed-Mediated Gene Flow: Resistant seeds can be moved between fields by farm machinery, wind, water, or animals, establishing new resistant populations. unl.edu

Pollen-Mediated Gene Flow: For outcrossing weed species, pollen carrying resistance alleles can travel significant distances, fertilizing susceptible plants and introducing the resistance trait into new areas. researchgate.netunl.edu This process can lead to the "stacking" of different resistance mechanisms within a single plant or population. unl.edu

The widespread movement of resistance alleles via gene flow can create a complex genetic landscape where multiple independent mutations and their subsequent recombinations are found across vast agricultural networks. elifesciences.org Studies on weed species like Amaranthus tuberculatus have shown rampant evidence for both independent origins of resistance mutations and their widespread distribution shaped by gene flow. elifesciences.org This highlights that both new mutations and the movement of existing resistance genes contribute to the challenge of managing herbicide-resistant weeds. elifesciences.orgunl.edu

Molecular Diagnostics and Monitoring of this compound Resistance

The early and accurate detection of herbicide resistance is fundamental to mitigating its impact on agricultural productivity. Molecular diagnostic tools offer rapid and sensitive methods for identifying resistance in weed populations, enabling timely and informed management decisions.

High-Throughput Screening for Resistance Alleles

High-throughput screening (HTS) techniques have revolutionized the detection of resistance-conferring alleles, particularly for target-site resistance. These methods allow for the rapid analysis of numerous individual plants, providing valuable data on the frequency and distribution of resistance within a population. In the context of this compound, which targets the acetolactate synthase (ALS) enzyme, HTS focuses on identifying mutations within the ALS gene that prevent the herbicide from binding effectively.

Several PCR-based methods are employed for this purpose. Allele-specific PCR, for example, uses primers designed to selectively amplify either the susceptible (wild-type) or the resistant (mutant) allele, allowing for a clear determination of an individual plant's genotype. Another powerful technique is high-resolution melting (HRM) analysis, which can distinguish different DNA sequences based on their melting profiles after PCR amplification. This method is highly sensitive to single nucleotide polymorphisms (SNPs) that are known to confer resistance.

More advanced approaches, such as next-generation sequencing (NGS), offer the most comprehensive insight into resistance alleles. By sequencing the ALS gene from a large sample of a weed population, researchers can not only detect known resistance mutations but also identify novel ones, providing a deeper understanding of the genetic diversity of resistance.

MethodPrincipleThroughputApplication for this compound Resistance
Allele-Specific PCR Utilizes primers that selectively bind to and amplify either the wild-type or mutant allele.HighDetection of known point mutations in the ALS gene.
High-Resolution Melting (HRM) Differentiates DNA variants based on their characteristic melting temperatures.HighScreening for both known and unknown single nucleotide polymorphisms in the ALS gene.
Next-Generation Sequencing (NGS) Involves the massively parallel sequencing of DNA fragments.Very HighComprehensive identification of all known and novel resistance mutations within the ALS gene.

Transcriptomic and Proteomic Signatures of Resistance

Non-target-site resistance (NTSR) presents a more complex challenge for detection as it can involve multiple genes and pathways. Transcriptomic and proteomic studies are instrumental in unraveling these intricate mechanisms.

Transcriptomics involves the analysis of the complete set of RNA transcripts in a cell, revealing changes in gene expression that are associated with resistance. By comparing the gene expression profiles of resistant and susceptible weed biotypes, scientists can identify genes that are upregulated in resistant individuals. For instance, studies have shown that genes encoding detoxifying enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs) are often overexpressed in herbicide-resistant plants. These enzymes can metabolize this compound into non-toxic compounds before it can reach its target site.

Proteomics, the study of the entire protein complement of an organism, provides a direct view of the functional molecules involved in resistance. Techniques like two-dimensional gel electrophoresis (2-DE) combined with mass spectrometry (MS) can be used to compare the protein profiles of resistant and susceptible plants. This can lead to the identification of specific proteins that are more abundant in resistant biotypes, confirming their role in detoxification or other resistance mechanisms. The integration of transcriptomic and proteomic data provides a powerful, multi-layered understanding of NTSR, which can aid in the development of new diagnostic markers.

Strategies for Resistance Management and Mitigation

To preserve the effectiveness of this compound and other herbicides, it is essential to adopt proactive and integrated resistance management strategies. These strategies aim to reduce the selection pressure for resistant weeds, thereby slowing the evolution of resistance.

Integrated Weed Management (IWM) Approaches

Integrated Weed Management (IWM) is a multifaceted approach that combines various weed control tactics to minimize reliance on any single method, especially herbicides. The core principle of IWM is to manage weed populations in a manner that is both economically and environmentally sustainable.

Key components of an IWM program to combat this compound resistance include:

Crop Rotation: Planting different crops in successive seasons disrupts the life cycles of associated weeds and helps to prevent the buildup of a resistant weed seed bank.

Mechanical and Cultural Control: Practices such as tillage, inter-row cultivation, and optimizing crop planting density can enhance the crop's competitiveness against weeds, reducing the need for chemical intervention.

Sanitation: Preventing the spread of resistant weed seeds by cleaning agricultural machinery and managing field borders is a simple yet effective measure.

By implementing a diverse range of control methods, IWM creates a more complex and less predictable environment for weeds, making it more difficult for resistance to develop.

Herbicide Rotation and Mixture Strategies

The judicious use of herbicides is a cornerstone of resistance management. Herbicide rotation and the use of herbicide mixtures are two primary strategies to delay the evolution of resistance.

Herbicide Rotation involves alternating herbicides with different modes of action (MOAs) in successive growing seasons. This practice prevents the continuous selection for weeds resistant to a single MOA. For example, after an application of an ALS inhibitor like this compound, a grower might use a herbicide that inhibits a different enzyme, such as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor.

Herbicide Mixtures consist of applying two or more herbicides with different MOAs simultaneously. This can be a highly effective strategy, as the probability of a weed being resistant to multiple MOAs is significantly lower than resistance to a single MOA. For this approach to be successful, both herbicides in the mixture must be effective against the target weed species.

StrategyPrincipleImplementation for this compound
Herbicide Rotation The practice of alternating herbicides with different modes of action over time.Avoid the continuous application of ALS inhibitors; rotate with herbicides from different MOA groups.
Herbicide Mixtures The simultaneous application of two or more herbicides with different modes of action.Use a tank-mix of this compound with another effective herbicide from a different MOA group.

Through the diligent implementation of these resistance management strategies, the utility of valuable herbicides like this compound can be extended, supporting sustainable crop production for the future.

Environmental Dynamics and Transformation of Monosulfuron

Adsorption and Desorption Behavior in Soil Matrices

The retention and release of Monosulfuron in soil are critical processes that influence its bioavailability and potential for leaching into groundwater. These behaviors are largely dictated by the soil's physicochemical properties.

Influence of Soil Physicochemical Properties (e.g., Organic Matter, Clay Content, pH)

Research on the behavior of this compound-ester, a form of this compound, in various Chinese soils has revealed significant correlations between its adsorption-desorption patterns and key soil characteristics. The primary factors influencing its retention are soil organic matter (OM), clay content, and pH. ekb.eg

Specifically, the adsorption and desorption of this compound-ester are positively correlated with the content of organic matter and clay in the soil. ekb.eg This indicates that soils rich in organic matter and clay minerals exhibit a greater capacity to bind the herbicide, thereby reducing its mobility. Conversely, a negative correlation exists with soil pH in the range of 4.0 to 8.0. ekb.eg As the pH of the soil increases, the adsorption of this compound decreases, suggesting that more acidic conditions promote its retention in the soil matrix. researchgate.net This pH-dependent behavior is a characteristic feature of sulfonylurea herbicides, which are weak acids. At lower pH values, the molecule is less likely to be in its anionic (negatively charged) form, reducing repulsion from negatively charged soil colloids and potentially increasing its adsorption.

Sorption Isotherms and Kinetics

The equilibrium relationship between the concentration of this compound in the soil solution and the amount adsorbed onto soil particles is described by sorption isotherms. Studies on both this compound and its ester form have shown that the Freundlich equation provides a good fit for their adsorption and desorption data in various Chinese agricultural soils. ekb.egresearchgate.net The Freundlich isotherm is an empirical model that is often used to describe heterogeneous sorption systems.

The adsorption isotherms for this compound have been found to be nonlinear, with the Freundlich exponent 'n' values ranging from 0.748 to 0.943, which is less than 1. researchgate.net This indicates that the adsorption is concentration-dependent and that the affinity for the sorbent decreases as the concentration of the herbicide increases. The calculated free energy (ΔG) for the adsorption of this compound-ester in several soils was less than 40 kJ/mol, suggesting that the primary mechanism of adsorption is a physical process rather than chemisorption. ekb.eg

Desorption studies have revealed that the release of this compound from soil particles is not a fully reversible process. Hysteresis in desorption has been observed in most tested soils, meaning that the herbicide is more strongly retained than predicted by the adsorption isotherm. ekb.egresearchgate.net This phenomenon can contribute to the persistence of this compound in the soil environment. The degree of hysteresis has been shown to be influenced by the initial concentration of the herbicide and is significantly dependent on the soil organic matter content. researchgate.net

Interactive Data Table: Freundlich Adsorption Constants for this compound-ester in Different Soil Types

Soil TypeFreundlich Constant (Kf-ads)
Black soil5.66
Paddy soil4.31
Red soil3.58
Cinnamon soil2.51
Fluvo-aquic soil1.83
Loessial soil1.05
Sierozem0.88

Note: Data extracted from a study on Chinese soils. ekb.eg The Kf-ads value indicates the relative adsorption capacity of the soil.

Photodegradation Pathways and Products

Photodegradation, or photolysis, is a process where a chemical compound is broken down by light energy. This can be a significant degradation pathway for herbicides present on soil surfaces or in clear, shallow water bodies.

Influence of Light Intensity and Wavelength

Specific research findings on the influence of light intensity and wavelength on the photodegradation of this compound were not available in the public domain at the time of this review. General principles of photochemistry suggest that the rate of photodegradation is typically dependent on the intensity of the light source and the specific wavelengths of light that the molecule can absorb.

Identification of Phototransformation Products

Detailed studies identifying the specific phototransformation products of this compound resulting from its degradation under light exposure were not found in the reviewed scientific literature. For other sulfonylurea herbicides, photodegradation can involve cleavage of the sulfonylurea bridge, leading to the formation of separate aryl and heterocyclic moieties. However, without specific studies on this compound, its precise photodegradation pathway remains unconfirmed.

Microbial Degradation Mechanisms and Metabolites in Environmental Compartments

The breakdown of herbicides by soil and water microorganisms is a critical process determining their environmental persistence. This biodegradation can lead to the complete mineralization of the compound or the formation of various metabolites.

Specific studies detailing the microbial degradation mechanisms and identifying the resulting metabolites of this compound were not available in the public scientific literature at the time of this review. It is known that for sulfonylurea herbicides in general, microbial degradation is a key dissipation pathway. nih.gov The primary mechanism often involves the cleavage of the sulfonylurea bridge through hydrolysis, which deactivates the herbicidal activity. nih.gov This process can be carried out by various soil microorganisms, including bacteria and fungi. nih.gov However, without specific research on this compound, the microorganisms involved and the exact metabolites formed remain to be elucidated.

Isolation and Characterization of this compound-Degrading Microorganisms

While specific studies on the isolation of microorganisms that degrade this compound are limited in the reviewed literature, research on other sulfonylurea herbicides has identified various microbial species with this capability. For example, bacterial strains such as Bacillus megaterium and Brevibacterium sp. have been shown to degrade bensulfuron-methyl (B33747). nih.gov Similarly, a Pseudomonas sp. strain LAM1902 has been noted for its ability to degrade nicosulfuron (B1678754). nih.gov Fungal degradation of sulfonylurea herbicides has also been observed. It is plausible that similar microbial genera and species, equipped with the necessary enzymatic machinery, are involved in the degradation of this compound. The isolation of such microorganisms would typically involve enrichment culture techniques using this compound as a sole source of carbon or nitrogen.

Biochemical Pathways of Microbial Transformation

The primary biochemical pathway for the degradation of sulfonylurea herbicides by microorganisms involves the cleavage of the sulfonylurea bridge. researchgate.net This initial and crucial step breaks the molecule into two main fragments: a pyrimidine (B1678525) or triazine amine and a substituted benzenesulfonamide. This cleavage is often a hydrolytic reaction catalyzed by microbial enzymes. For instance, in the degradation of nicosulfuron, the cleavage of the urea (B33335) moiety is a key step. ekb.egekb.eg Following this initial breakdown, further degradation of the resulting primary metabolites can occur, leading to the opening of the heterocyclic ring and further transformation of the sulfonamide portion. While the specific enzymes responsible for this compound degradation have not been detailed, it is likely that hydrolases play a significant role in the initial cleavage of the sulfonylurea bridge.

Volatilization and Atmospheric Transport Potential

Information regarding the volatilization and atmospheric transport potential of this compound is not extensively available in the reviewed scientific literature. However, sulfonylurea herbicides generally exhibit low vapor pressures, suggesting that volatilization is not a significant dissipation pathway under normal environmental conditions. epa.gov The potential for long-range atmospheric transport is consequently considered to be low for this class of herbicides. copernicus.orgcopernicus.org The focus of environmental fate studies for sulfonylureas, including by extension this compound, is typically on their behavior in soil and water systems.

Persistence and Bioavailability in Environmental Compartments

The persistence and bioavailability of this compound in the environment are influenced by a combination of chemical, physical, and biological processes. Its presence and movement in soil and water are key determinants of its potential environmental exposure.

Dissipation Kinetics in Soil and Water Systems

The dissipation of this compound in soil and water is primarily governed by chemical hydrolysis and microbial degradation. The rate of degradation is significantly influenced by pH, temperature, and soil moisture. Like other sulfonylureas, this compound is more rapidly hydrolyzed under acidic conditions, while its persistence increases in neutral to alkaline environments. ekb.eg For the related compound this compound-ester, degradation was found to be faster in acidic buffers compared to alkaline buffers. ekb.eg The half-life of sulfonylurea herbicides in soil can vary widely, from a few days to several months, depending on these environmental factors. researchgate.net For example, the dissipation half-life of nicosulfuron in a clay-loam soil with a pH of 8.59 was reported to be 27.67 days. ekb.eg

Table 1: Factors Influencing this compound Dissipation

Environmental Factor Influence on Dissipation Rate
pH Higher degradation rate in acidic conditions, more persistent in alkaline conditions. ekb.eg
Temperature Higher temperatures generally increase the rate of chemical and microbial degradation.
Soil Moisture Adequate moisture is necessary for microbial activity and chemical hydrolysis.

| Organic Matter | Can influence adsorption and bioavailability, thereby affecting degradation rates. |

Mobility and Leaching Potential

The mobility of this compound in soil, and thus its potential to leach into groundwater, is largely determined by its adsorption to soil particles. As a weak acid, the adsorption of this compound is pH-dependent. At soil pH values above its pKa, this compound will exist predominantly in its anionic form, which is more water-soluble and less adsorbed to negatively charged soil colloids, leading to higher mobility. researchgate.net Conversely, in acidic soils, it is more likely to be in its neutral form and more strongly adsorbed. Soil organic matter and clay content also play a significant role in the adsorption of sulfonylurea herbicides. caws.org.nz Studies on this compound-ester have shown that its adsorption is negatively correlated with pH and positively correlated with organic matter and clay content. researchgate.net Due to their potential mobility, some sulfonylurea herbicides and their degradation products have been detected in surface and groundwater. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
This compound-ester
Nicosulfuron
Metsulfuron-methyl (B1676535)
Triasulfuron
Cinosulfuron
Bensulfuron-methyl
Rimsulfuron
Halosulfuron (B143276)
2-(aminosulfonyl)-N,N-dimethylnicotinamide
2-amino-4,6-dimethoxypyrimidine
Pyrimidine amine
Benzenesulfonamide
Pseudomonas sp.
Klebsiella pneumoniae
Bacillus megaterium

Advanced Analytical Methodologies for Monosulfuron Detection and Quantification

Chromatographic Separations and Detection Techniques

Chromatography is a fundamental technique for separating monosulfuron from interfering components in a sample prior to its detection. ebsco.com The choice of chromatographic method and detector is paramount and depends on the analyte's physicochemical properties and the analytical objective. shimadzu.com

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical approach for the determination of sulfonylurea herbicides like this compound. researchgate.net It is a versatile technique that separates compounds in a liquid sample by passing them through a column packed with a stationary phase, propelled by a high-pressure liquid mobile phase. ebsco.com The ability of HPLC to handle a wide range of polar and non-polar compounds makes it well-suited for this compound analysis.

Various detectors can be coupled with HPLC for the quantification of this compound. Ultraviolet (UV) detectors, including Diode-Array Detectors (DAD), are commonly used because many target compounds, including this compound, possess chromophores in their molecular structures that absorb UV light. shimadzu.comelsevier.esmeasurlabs.com A DAD has the advantage of scanning a wide spectrum of wavelengths simultaneously, providing more comprehensive data. measurlabs.com While HPLC with UV detection is a robust method, its sensitivity may be insufficient for detecting residues at very low levels, often necessitating extensive sample pretreatment to concentrate the analyte. researchgate.net

Research has demonstrated the use of specific HPLC systems for this compound analysis. For instance, one method employed an Agilent 1100 HPLC system equipped with a UV-200 detector and an ODS Diamonsi (5µm, 250 x 4.6mm) column for analysis. elsevier.es The selection of the column is critical, with C18 columns being frequently used for the separation of sulfonylurea herbicides. researchgate.net

Table 1: Examples of HPLC Methods for this compound Analysis

InstrumentColumnDetectorApplication NoteReference
Agilent 1100 HPLCODS Diamonsi (5µm, 250 x 4.6mm)UV-200 DetectorDeveloped for analyzing the effects of this compound-ester on nitrogen metabolism processes. elsevier.es
Generic HPLC SystemC18 ColumnUV or Diode-Array Detector (DAD)Commonly used for the analysis of sulfonylurea herbicides in various matrices. researchgate.netnih.gov

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. openaccessjournals.com It is widely used for quantitative analysis in environmental testing and pharmaceutical applications. openaccessjournals.comphenomenex.com However, its direct application to sulfonylurea herbicides like this compound is limited due to their low volatility and thermal instability. These compounds tend to decompose at the high temperatures required for GC analysis.

Despite these limitations, some GC-based methods have been developed. These often require a derivatization step to convert the polar, non-volatile herbicide into a more volatile and thermally stable compound suitable for GC analysis. Another approach involves the use of analyte protectants during the injection process to minimize thermal degradation in the GC inlet. unito.it Given these challenges, GC is less commonly employed for routine this compound analysis compared to HPLC.

Mass Spectrometric Applications for this compound and its Metabolites

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing high sensitivity and selectivity. wikipedia.org When coupled with a chromatographic separation technique, it becomes a powerful tool for the unambiguous identification and quantification of trace-level compounds like this compound.

In a typical LC-MS/MS workflow, the sample is first injected into the LC system, where this compound is separated from other matrix components. The eluent from the LC column is then directed to the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules. nih.gov These ions are then separated in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing the likelihood of false positives. nih.gov

Studies have developed and validated sensitive LC-MS/MS methods for determining this compound-ester residues in matrices such as wheat grains, straw, green plants, and soil. rsc.orgresearchgate.net These methods often utilize a Zorbax C18 column for chromatographic separation and have achieved low limits of detection (LODs), ranging from 0.1 to 2.0 µg/kg. researchgate.net

Table 2: LC-MS/MS Parameters for this compound-Ester Analysis in Wheat Matrices

ParameterCondition/ValueReference
Chromatography ColumnZorbax C18 researchgate.net
Ionization ModeElectrospray Ionization (ESI) nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) researchgate.net
Matrices AnalyzedGrains, Straw, Green Plants, Soil rsc.orgresearchgate.net
Limit of Detection (LOD)0.1 - 2.0 µg/kg rsc.orgresearchgate.net
Mean Recoveries76.1% - 100.0% rsc.orgresearchgate.net
Relative Standard Deviations (RSDs)< 10.0% rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is an advanced analytical technique that measures the mass of a molecule with extremely high accuracy. measurlabs.commsesupplies.com This capability allows for the determination of the elemental composition of a compound, providing a high degree of confidence in its identification. measurlabs.com The resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, allows them to distinguish between molecules with very close nominal masses but different elemental formulas. filab.frlabmanager.com

The application of HRMS in food and environmental analysis has grown significantly. nih.gov For this compound analysis, HRMS offers several advantages over standard tandem mass spectrometry. nih.gov These include the ability to screen for a wide range of compounds without pre-selecting specific ions (non-targeted analysis) and the potential for retrospective data analysis, where previously collected data can be re-examined for compounds not initially considered. nih.gov This is particularly useful for identifying unknown metabolites or degradation products of this compound in environmental fate studies. The high mass accuracy of HRMS provides unambiguous confirmation of the analyte's identity, which is crucial for regulatory purposes and complex research applications. msesupplies.com

Sample Preparation and Matrix Effects in Environmental Samples

Effective sample preparation is a critical step to isolate this compound from the sample matrix and remove interfering substances before instrumental analysis. organomation.com The complexity of environmental samples like soil, water, and plant tissues necessitates robust extraction and cleanup procedures. numberanalytics.comepa.gov

A widely adopted sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.net Modified QuEChERS procedures have been successfully developed for the extraction of this compound-ester from challenging matrices like soil, grain, straw, and green plants. rsc.orgresearchgate.net The typical QuEChERS process involves an initial extraction with an organic solvent, usually acetonitrile, followed by a partitioning step using salts like sodium chloride. researchgate.net A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), is then performed by adding specific sorbents to the extract to remove interfering co-extractives. researchgate.net

The choice of dSPE sorbent is matrix-dependent. For instance, a combination of primary secondary amine (PSA) and graphitized carbon black (GCB) may be used for green plant samples to remove organic acids, fatty acids, and pigments like chlorophyll. researchgate.netresearchgate.net For soil, straw, or grain samples, PSA alone might be sufficient. researchgate.net

A significant challenge in the analysis of trace contaminants, particularly with LC-MS/MS, is the phenomenon known as the "matrix effect". numberanalytics.com This refers to the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix. bataviabiosciences.com These effects can cause either signal suppression or enhancement, leading to inaccurate quantification. researchgate.netnih.gov For example, a study on this compound-ester in wheat straw and green plant extracts observed a moderate signal suppression effect. researchgate.net To compensate for matrix effects, it is standard practice to use matrix-matched calibration standards, where standards are prepared in a blank extract of the same matrix being analyzed. eurl-pesticides.eu

Table 3: Sample Preparation Techniques for this compound Analysis

TechniqueProcedureApplication/MatrixReference
QuEChERSExtraction with acetonitrile, followed by partitioning with salts.General method for pesticides in food and environmental samples. researchgate.net
Modified QuEChERS with dSPEQuEChERS extraction followed by a dispersive solid-phase extraction cleanup step.This compound-ester in grain, straw, soil, and green plant samples. rsc.orgresearchgate.net
dSPE SorbentsUse of sorbents like PSA and GCB to remove specific interferences.PSA for soil/grain; PSA + GCB for green plants to remove pigments. researchgate.netresearchgate.net
Matrix-Matched CalibrationPreparation of calibration standards in a blank matrix extract.Used to compensate for signal suppression or enhancement in LC-MS/MS analysis. eurl-pesticides.eu

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology

The QuEChERS methodology has emerged as a popular and effective sample preparation technique for the analysis of pesticide residues, including this compound, in a wide range of samples. researchgate.netquechers.eu This approach simplifies the extraction and cleanup process, making it faster and more cost-effective than traditional methods. quechers.eu

The general QuEChERS procedure involves two main steps. quechers.eu Initially, the sample is homogenized and extracted with an organic solvent, typically acetonitrile, in the presence of salts such as magnesium sulfate (B86663) and sodium chloride. quechers.eursc.orgwexer-store.com This step facilitates the partitioning of the target analytes from the sample matrix into the organic layer. quechers.eu Following extraction, a cleanup step, known as dispersive solid-phase extraction (d-SPE), is performed. researchgate.netrsc.org This involves adding a small amount of sorbent material to an aliquot of the extract to remove interfering co-extractives like pigments, sugars, and organic acids. quechers.eulcms.cz

In the analysis of this compound-ester in wheat grains, straw, green plants, and soil, a modified QuEChERS method has been successfully applied. researchgate.netrsc.org The samples were extracted with acetonitrile, followed by a d-SPE cleanup using various sorbents. researchgate.net The choice of sorbent is crucial for achieving optimal cleanup and recovery of the analyte. For instance, in the analysis of green plant samples, C18 was found to provide satisfactory recoveries. researchgate.net Other commonly used sorbents in QuEChERS for sulfonylurea herbicides include primary secondary amine (PSA) and graphitized carbon black (GCB). researchgate.net However, the selection of the appropriate sorbent depends on the specific matrix and the physicochemical properties of the interfering compounds. researchgate.net

The final determination of this compound is typically carried out using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netrsc.org This technique offers high selectivity and sensitivity, allowing for the detection of this compound at very low concentrations. researchgate.net The use of matrix-matched calibration curves is often necessary to compensate for matrix effects, which can cause signal suppression or enhancement. researchgate.net

Research findings have demonstrated the effectiveness of the QuEChERS method for this compound analysis. In a study on this compound-ester in wheat matrices and soil, the method showed excellent linearity and high recovery rates. researchgate.netrsc.org

Table 1: Performance of a Modified QuEChERS Method for this compound-Ester Analysis

MatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (mg/kg)
Grain 76.1 - 100.0 researchgate.net< 10.0 researchgate.net0.1 - 2.0 researchgate.net0.01 researchgate.net
Straw 76.1 - 100.0 researchgate.net< 10.0 researchgate.net0.1 - 2.0 researchgate.net0.02 researchgate.net
Green Plant 76.1 - 100.0 researchgate.net< 10.0 researchgate.net0.1 - 2.0 researchgate.net0.05 researchgate.net
Soil 76.1 - 100.0 researchgate.net< 10.0 researchgate.net0.1 - 2.0 researchgate.net0.01 researchgate.net

This table presents data from a study on the determination of this compound-ester residues in various matrices using a modified QuEChERS method followed by LC-MS/MS analysis. researchgate.netresearchgate.net

Solid-Phase Extraction (SPE) and Other Clean-up Procedures

Solid-phase extraction (SPE) is a widely used sample preparation technique that separates components of a mixture in a liquid sample based on their physical and chemical properties. thermofisher.com It is a versatile method for extracting and concentrating analytes from complex matrices, thereby improving the sensitivity and selectivity of the subsequent analysis. thermofisher.com The basic principle of SPE involves passing a sample through a sorbent material that retains the analyte of interest, while allowing interfering compounds to pass through. thermofisher.com The retained analyte is then eluted with a suitable solvent. thermofisher.com

Various types of sorbents are available for SPE, including silica-based, polymeric, and ion-exchange materials. phenomenex.com The choice of sorbent depends on the properties of the analyte and the matrix. For the analysis of sulfonylurea herbicides like this compound, polymeric sorbents such as Strata-X have been developed to cover a diverse range of analytes and simplify method development. americanpharmaceuticalreview.com

A novel SPE-based method utilizing molecularly imprinted polymers (MIPs) has been developed for the selective extraction of sulfonylurea herbicides, including this compound, from maize samples. nih.gov MIPs are highly selective synthetic polymers with recognition sites that are complementary to the template molecule used during their synthesis. nih.govresearchgate.net In this method, a MIP was synthesized using chlorsulfuron (B1668881) as the template molecule, which has structural similarities to this compound. nih.gov This MIP-based SPE (MISPE) method, coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), demonstrated high selectivity and sensitivity for the determination of this compound in maize. nih.gov

The performance of this MISPE-HPLC-MS/MS method is summarized in the table below:

Table 2: Performance of MISPE-HPLC-MS/MS for this compound in Maize

AnalyteMean Recovery (%)Limit of Detection (LOD) (µg/kg)
This compound 75 - 110 nih.gov0.75 nih.gov

This table highlights the recovery and detection limit for this compound in maize samples using a molecularly imprinted solid-phase extraction method followed by HPLC-MS/MS analysis. nih.gov

Other clean-up procedures can also be employed in conjunction with or as an alternative to SPE. These may include liquid-liquid extraction (LLE) and other forms of dispersive solid-phase extraction. researchgate.net The goal of any clean-up procedure is to remove matrix components that can interfere with the analysis, leading to more accurate and reliable results. thermofisher.com

Development of Novel and Miniaturized Analytical Techniques

The field of analytical chemistry is continuously evolving, with a significant trend towards the miniaturization of analytical systems. spectroscopyonline.comnih.govunizg.hr This drive for miniaturization is fueled by the desire for faster, more portable, and more cost-effective analytical methods that consume smaller volumes of reagents and generate less waste. spectroscopyonline.comunizg.hr

Novel analytical techniques are being developed that integrate sample preparation and analysis into a single, miniaturized device, often referred to as "lab-on-a-chip" or micro-total-analytical systems (µTAS). spectroscopyonline.comunizg.hr These systems offer the potential for high-throughput analysis and on-site monitoring of environmental contaminants like this compound. unizg.hr

One area of development is in miniaturized extraction techniques. For instance, micro-QuEChERS methods have been developed for the analysis of phenolic compounds in fatty tissues, demonstrating the scalability of the QuEChERS approach to smaller sample sizes. nih.gov Similarly, miniaturized vortex-assisted dispersive molecularly imprinted polymer micro-solid phase extraction has been successfully used for the analysis of aflatoxins in fish, achieving low detection limits and good recoveries. researchgate.net These miniaturized extraction methods reduce solvent consumption and sample volume requirements.

In addition to miniaturized sample preparation, advancements in analytical instrumentation are also contributing to the development of novel analytical techniques. The coupling of microextraction techniques with highly sensitive detection methods like tandem mass spectrometry (MS/MS) allows for the determination of trace levels of analytes in complex matrices. nih.govresearchgate.net

The development of portable and field-deployable analytical instruments is another key area of research. These devices would enable real-time monitoring of this compound in the field, providing immediate feedback for agricultural and environmental management. While significant progress has been made in the miniaturization of various analytical components, challenges remain in developing fully integrated and user-friendly systems for routine analysis. nih.govunizg.hr

Future research in this area will likely focus on the development of more sophisticated microfluidic devices, novel selective materials for extraction, and the integration of these technologies into portable and autonomous analytical platforms for the rapid and on-site detection of this compound and other emerging contaminants. csic.es

Ecological Interactions and Environmental Ecotoxicology Mechanistic Focus

Molecular and Cellular Responses in Non-Target Organisms

Monosulfuron, a sulfonylurea herbicide, can induce significant biochemical perturbations in non-target microbial communities, altering key metabolic functions. A primary example is its effect on nitrogen-fixing cyanobacteria, which are crucial for nitrogen input in certain ecosystems like rice paddies. In several species of these bacteria, this compound has been shown to inhibit nitrogenase activity, the enzyme essential for converting atmospheric nitrogen (N₂) into ammonia (B1221849). This inhibition directly disrupts the biochemical process of biological nitrogen fixation. soilwealth.com.au While inhibiting this key process, the herbicide was also observed to have a stimulatory effect on heterocyst formation, the specialized cells where nitrogen fixation occurs in these organisms. soilwealth.com.aunih.gov

This compound has a pronounced inhibitory effect on the photosynthetic apparatus and cellular metabolism of non-target algae, particularly nitrogen-fixing cyanobacteria. soilwealth.com.aunih.gov Exposure to the herbicide leads to a decline in the net photosynthetic rate and a reduction in the maximum quantum yield of photosystem II (Fv/Fm ratio), indicating a disruption in the efficiency of light energy conversion. soilwealth.com.aunih.gov

This functional impairment is directly linked to a quantifiable decrease in the synthesis of key photosynthetic pigments. Studies have documented a significant reduction in chlorophyll-a and carotenoid content in algal cells exposed to this compound. soilwealth.com.aunih.gov The synthesis of biliproteins, which serve as accessory light-harvesting pigments in cyanobacteria, is also diminished, though to a lesser extent than chlorophyll-a and carotenoids. soilwealth.com.aunih.gov

The sensitivity of algae to this compound varies between species. Research on three species of nitrogen-fixing cyanobacteria—Anabaena azollae, A. flos-aquae, and A. azotica—has established specific toxicity thresholds, as detailed in the table below. These findings illustrate that concentrations of this compound found in agricultural runoff can be toxic to these ubiquitous and ecologically important microorganisms. soilwealth.com.aunih.gov

Algal Species4-Day Growth IC50 (mg/l)NOEC (mg/l)
Anabaena flos-aquae0.0140.005
Anabaena azollae0.0290.019
Anabaena azotica0.220.075
Data sourced from Shen & Luo (2011) soilwealth.com.aunih.gov

While the primary mode of action for this compound is the inhibition of the acetolactate synthase (ALS) enzyme, its interaction with non-target plant species also involves the modulation of various other enzyme activities, particularly those related to stress response and detoxification. nih.govnih.gov Exposure to sulfonylurea herbicides can induce oxidative stress in sensitive, non-target plants, leading to an accumulation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). nih.govnih.gov This state of oxidative stress subsequently triggers a response from the plant's antioxidant enzyme system.

In tolerant plant species, this response can be protective. For instance, the activity of glutathione (B108866) S-transferases (GSTs) may be stimulated. nih.gov GSTs are critical detoxification enzymes that catalyze the conjugation of glutathione to herbicide molecules, rendering them less toxic and facilitating their sequestration within the plant cell, often in the vacuole. illinois.edunih.gov This enhanced GST activity is a key mechanism of metabolism-based herbicide tolerance in some plants. researchgate.netnih.gov In addition to GSTs, other antioxidant enzymes like catalases and peroxidases, which detoxify H₂O₂, may also show modulated activity as the plant attempts to mitigate cellular damage from oxidative stress. researchgate.net

Ecosystem-Level Mechanistic Impacts

By altering microbial communities, this compound can mechanistically impact ecosystem-level biogeochemical cycles, most notably the nitrogen cycle. The most direct impact stems from its inhibitory effect on nitrogenase, the enzyme used by free-living cyanobacteria and symbiotic rhizobia to fix atmospheric nitrogen. soilwealth.com.aunih.gov By suppressing this process, this compound directly reduces the input of new nitrogen into the agricultural ecosystem, a critical pathway for maintaining soil fertility. soilwealth.com.au Furthermore, studies on various sulfonylurea herbicides have demonstrated a broader inhibition of N-cycling, including key processes like nitrogen mineralization (the conversion of organic nitrogen to inorganic forms) and nitrification (the oxidation of ammonia to nitrate). soilwealth.com.aunih.govresearchgate.net

Development of Mechanistic Ecotoxicological Models

The assessment of the environmental risk of chemical compounds such as this compound is increasingly moving beyond traditional descriptive approaches towards the application of mechanistic models. These models aim to provide a quantitative understanding of the causal chain of events from the initial interaction of a chemical with a biological molecule to the ultimate adverse effects on populations and ecosystems. This shift allows for a more predictive and robust evaluation of ecological risks.

Predictive Modeling of Ecological Responses

Predictive modeling in ecotoxicology seeks to forecast the potential adverse effects of chemical stressors under various environmental scenarios. For a herbicide like this compound, this involves developing models that can simulate its impact on non-target plant species and the subsequent repercussions for the ecosystem.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are computational models that correlate the chemical structure of a compound with its biological activity. For sulfonylurea herbicides, including this compound, QSAR models have been developed to predict their herbicidal activity based on various molecular descriptors. ukim.mk These models can be used to estimate the potential toxicity of new sulfonylurea derivatives and to understand the structural features that drive their efficacy. rsc.org For instance, a study on a series of sulfonylurea derivatives against Brassica napus demonstrated a strong correlation between MIA (Multivariate Image Analysis) descriptors and the inhibition of plant growth, with a high coefficient of determination (r²) of 0.90–0.91. rsc.org Such models are valuable for initial risk screening and for prioritizing compounds for further ecotoxicological testing.

Toxicokinetic-Toxicodynamic (TK-TD) Models:

TK-TD models provide a mechanistic framework for linking the exposure of an organism to a chemical with the time-course of its toxic effects. researchgate.net The toxicokinetic (TK) component describes the absorption, distribution, metabolism, and excretion of the substance in the organism, while the toxicodynamic (TD) component relates the internal concentration of the chemical at the target site to the observed effect. For this compound, a TK-TD model would simulate the uptake of the herbicide by a plant, its translocation to the growing points where the target enzyme is located, and the subsequent inhibition of growth over time. These models are particularly useful for predicting the effects of time-varying exposures, which are common in real-world environmental scenarios. researchgate.net

Ecosystem-Level Models:

Predicting the broader ecological responses to a herbicide like this compound requires more complex ecosystem-level models. These models can integrate information on the effects of the herbicide on primary producers (i.e., sensitive plants) and simulate the cascading effects through the food web. For example, a reduction in the abundance of certain plant species due to this compound could impact herbivores that depend on those plants for food, and subsequently their predators. Ensemble ecosystem modeling, which combines species interaction networks with dynamic community simulations, is one approach that can be used to explore the range of plausible consequences of such perturbations. nih.govnih.gov

The development of robust predictive models for this compound's ecological responses relies on the availability of high-quality data on its physicochemical properties, its toxicokinetics and toxicodynamics in various species, and its effects at different levels of biological organization.

Adverse Outcome Pathway (AOP) Framework Development

The Adverse Outcome Pathway (AOP) framework provides a structured way to represent the mechanistic link between a molecular initiating event (MIE) and an adverse outcome (AO) at a level of biological organization relevant for risk assessment. nih.gov An AOP is a linear sequence of causally linked key events (KEs) that occur at different biological levels (e.g., molecular, cellular, organ, organism, population). nih.gov

For this compound, and other sulfonylurea herbicides, the development of an AOP is centered around their well-defined mode of action: the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ucanr.edunih.gov

Molecular Initiating Event (MIE):

Key Events (KEs):

Following the MIE, a cascade of key events is triggered:

KE1: Depletion of branched-chain amino acids (BCAAs): The inhibition of ALS leads to a rapid decrease in the cellular pools of valine, leucine (B10760876), and isoleucine. researchgate.net

KE2: Inhibition of protein synthesis: Since BCAAs are essential building blocks for proteins, their depletion results in the cessation of protein synthesis. researchgate.net

Adverse Outcome (AO):

The culmination of these key events leads to adverse outcomes at the organism and population levels:

AO (Organism Level): Plant death: Prolonged inhibition of growth and metabolic function ultimately results in the death of susceptible plants. ucanr.edu Visual symptoms in affected plants include chlorosis (yellowing), necrosis (tissue death), and stunting. ucanr.eduncsu.edu

AO (Population/Community Level): Alteration of plant community structure: In an ecological context, the selective mortality of sensitive plant species can lead to changes in the composition and structure of the plant community, potentially impacting biodiversity and ecosystem function.

The table below outlines the AOP for this compound and other ALS-inhibiting herbicides.

AOP Component Description Level of Biological Organization
Molecular Initiating Event (MIE) Inhibition of Acetolactate Synthase (ALS) ucanr.edunih.govMolecular
Key Event 1 (KE1) Depletion of branched-chain amino acids (valine, leucine, isoleucine) researchgate.netCellular/Biochemical
Key Event 2 (KE2) Inhibition of protein synthesis researchgate.netCellular
Key Event 3 (KE3) Growth arrest (cessation of root and shoot growth) researchgate.netTissue/Organ
Adverse Outcome (AO) - Organism Plant death ucanr.eduOrganism
Adverse Outcome (AO) - Population Alteration of plant community structurePopulation/Community

This AOP provides a clear mechanistic framework for understanding the ecotoxicological effects of this compound. It can be used to guide the development of targeted testing strategies, to support the extrapolation of toxicity data across species, and to inform the development of more sophisticated predictive models. nih.gov Further research can focus on quantifying the relationships between the key events in this pathway to enhance its predictive power for risk assessment.

Bioremediation and Environmental Remediation Strategies for Monosulfuron

Microbial Degradation Technologies

Microbial degradation is a key process in the natural attenuation of many organic pollutants, including herbicides like monosulfuron. researchgate.netnih.gov This process relies on the metabolic activities of microorganisms to break down complex organic molecules into simpler, less toxic compounds. clu-in.org The effectiveness of microbial degradation is influenced by various environmental factors such as soil type, pH, and the presence of other organic matter. scielo.brnih.gov

Two primary strategies to enhance the microbial degradation of contaminants in the environment are bioaugmentation and biostimulation. medcraveonline.com

Bioaugmentation involves the introduction of specific, highly efficient microbial strains or consortia into a contaminated site to supplement the indigenous microbial population. medcraveonline.comscielo.br This approach is particularly useful when the native microbial community lacks the specific degradative capabilities for the target contaminant. medcraveonline.com The success of bioaugmentation depends on the ability of the introduced microorganisms to survive, adapt, and compete with the indigenous populations. medcraveonline.com

Biostimulation , on the other hand, focuses on stimulating the existing native microbial populations by modifying the environment to encourage their growth and degradative activity. clu-in.orgbioline.org.br This is often achieved by adding nutrients, such as nitrogen and phosphorus, or an energy source (electron donor) to the contaminated soil or water. clu-in.orgmdpi.com For many contaminated sites, the indigenous microorganisms already possess the genetic potential to degrade the pollutants, but their activity is limited by unfavorable environmental conditions. clu-in.org

Studies on other contaminants have shown that biostimulation can sometimes be more effective than bioaugmentation. For instance, in the remediation of soil contaminated with used motor oil, biostimulation resulted in a 75% removal of oil and grease content, compared to 66% with bioaugmentation. bioline.org.br However, the choice between bioaugmentation and biostimulation depends on the specific conditions of the contaminated site, including the type and concentration of the pollutant and the characteristics of the indigenous microbial community. mdpi.com

Remediation StrategyDescriptionKey Considerations
Bioaugmentation Introduction of specific microbial strains to a contaminated site. medcraveonline.comscielo.brSurvival and activity of introduced microbes, competition with native populations. medcraveonline.com
Biostimulation Stimulation of indigenous microbial populations by adding nutrients or other amendments. clu-in.orgbioline.org.brPresence of native microbes with degradation potential, optimization of environmental conditions. clu-in.org

Enzyme-mediated degradation is a promising approach that utilizes specific enzymes to break down pollutants. ijplantenviro.com These enzymes can be derived from microorganisms (bacteria and fungi) or plants and can transform complex organic molecules into less toxic compounds. ijplantenviro.comkau.edu.sa Enzymes like laccases, peroxidases, and proteases have been shown to be effective in degrading various organic pollutants. ijplantenviro.comkau.edu.sa

The degradation of sulfonylurea herbicides, the class to which this compound belongs, occurs through processes like hydrolysis and microbial degradation. researchgate.net Specific enzymes play a crucial role in the microbial breakdown of these herbicides. For example, the degradation of the herbicide glyphosate (B1671968) involves enzymes that cleave the carbon-phosphorus bond. researchgate.net Fungal enzymes, in particular, have demonstrated potential for degrading complex aromatic hydrocarbons due to their ability to produce potent extracellular enzymes. kau.edu.sa The enzymatic degradation process can be influenced by factors such as pH and the presence of co-substrates. ijplantenviro.com

Enzyme SourceTypes of EnzymesPotential for Herbicide Degradation
FungiLaccase, Peroxidase, Lipase, Protease kau.edu.saEffective in degrading complex aromatic hydrocarbons. kau.edu.sa
PlantsPeroxidase, Polyphenol Oxidase, Azoreductase ijplantenviro.comCan oxidize and decolorize various industrial dyes and pollutants. ijplantenviro.com
BacteriaC-P lyase researchgate.netInvolved in the degradation of organophosphate herbicides like glyphosate. researchgate.net

Phytoremediation Approaches

Phytoremediation is an environmental remediation technology that uses plants to remove, degrade, or contain contaminants in soil, sediments, and water. nih.gov This green technology is considered a cost-effective and aesthetically pleasing alternative to conventional remediation methods.

The effectiveness of phytoremediation relies on the ability of plants to take up contaminants from the soil and water and subsequently metabolize or sequester them within their tissues. nih.gov The uptake of chemicals by plants is a complex process influenced by the properties of the chemical and the plant species. nih.gov

Studies on nitrogen-fixing cyanobacteria have provided insights into the metabolic effects of this compound. Research on Anabaena flos-aquae, Anabaena azollae, and Anabaena azotica demonstrated that this compound inhibits the activity of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. cambridge.org This inhibition disrupts protein synthesis and ultimately affects the growth of these organisms. cambridge.org The sensitivity to this compound varied among the species, with A. flos-aquae being the most sensitive. cambridge.org Increasing concentrations of this compound led to a significant reduction in the production of 16 different amino acids in A. flos-aquae. cambridge.org

Cyanobacteria Species50% Inhibition Index (I50) for ALS Activity (nmol L-1)Key Findings
Anabaena flos-aquae3.3 cambridge.orgMost sensitive species; significant reduction in amino acid production. cambridge.org
Anabaena azollae65.2 cambridge.orgModerately sensitive. cambridge.org
Anabaena azotica101.3 cambridge.orgLeast sensitive of the three studied. cambridge.org

Rhizodegradation, also known as plant-assisted bioremediation, is a specific type of phytoremediation that involves the breakdown of contaminants in the soil by microorganisms in the rhizosphere—the zone of soil immediately surrounding plant roots. researchgate.net Plant roots release exudates, such as sugars, amino acids, and enzymes, which can stimulate the growth and activity of soil microorganisms. researchgate.net This enhanced microbial activity in the rhizosphere can accelerate the degradation of organic pollutants. researchgate.net

The effectiveness of rhizodegradation is dependent on the plant species, the type of contaminant, and the composition of the microbial community in the rhizosphere. researchgate.net This mechanism is particularly relevant for the remediation of soils contaminated with organic compounds like herbicides.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.commdpi.com These highly reactive radicals can non-selectively degrade a wide range of complex and persistent organic pollutants into simpler, less harmful substances. mdpi.com

Several AOPs have been developed, including:

Fenton and Photo-Fenton Processes: These methods use a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. mdpi.com The process is highly efficient but typically requires acidic conditions. mdpi.com

Ozonation: This process utilizes ozone (O₃), a powerful oxidant, to either directly react with pollutants or decompose to form hydroxyl radicals. mdpi.com

Photocatalysis: This technology often employs semiconductor catalysts, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generate electron-hole pairs that lead to the formation of hydroxyl radicals. mdpi.com

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV radiation to produce hydroxyl radicals. kirj.ee

AOPs are considered effective for treating wastewater containing refractory pollutants. mdpi.com However, challenges such as high energy consumption, the need for specific pH conditions, and the potential formation of secondary byproducts need to be addressed for their large-scale application. mdpi.com

AOP MethodPrincipleAdvantagesDisadvantages
Fenton Oxidation Generation of •OH from H₂O₂ and Fe²⁺. mdpi.comHigh degradation efficiency. mdpi.comRequires acidic pH, produces sludge. mdpi.com
Ozonation Direct oxidation by O₃ or indirect oxidation by •OH. mdpi.comPowerful oxidant.High energy cost for ozone generation. kirj.ee
Photocatalysis (e.g., UV/TiO₂) Generation of •OH on a catalyst surface under UV light. mdpi.comCatalyst can be recycled.Limited light penetration in turbid water. mdpi.com
UV/H₂O₂ Photolysis of H₂O₂ by UV light to form •OH. kirj.eeEffective for various organic compounds. kirj.eeHigh energy consumption from UV lamps. kirj.ee

Photochemical Oxidation

Photochemical oxidation is an advanced oxidation process (AOP) that utilizes light energy to generate highly reactive species for the degradation of environmental pollutants. A prominent method within this category is heterogeneous photocatalysis, which commonly employs a semiconductor catalyst, such as titanium dioxide (TiO₂). When TiO₂ is illuminated with ultraviolet (UV) radiation of sufficient energy (equal to or greater than its band gap), it generates electron-hole pairs (e⁻/h⁺). nottingham.ac.uk These charge carriers react with water and molecular oxygen to produce potent reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). mdpi.com These radicals are powerful, non-selective oxidizing agents that can effectively break down complex organic molecules like this compound into simpler, less harmful substances. nottingham.ac.ukmdpi.com

The photocatalytic degradation of sulfonylurea herbicides using TiO₂ has been documented, indicating its applicability to this class of compounds. capes.gov.br Research has also reported the use of nano-TiO₂ in the photocatalytic degradation of various pesticide residues in soil and on plant tissues, with studies specifically noting the adsorptive removal of this compound-ester in soil environments. researchgate.net The process involves the adsorption of the target pollutant onto the surface of the catalyst, where it is subsequently attacked by the photogenerated radicals. nottingham.ac.ukresearchgate.net The degradation pathway typically proceeds through a series of steps, ultimately leading to the mineralization of the organic compound into carbon dioxide, water, and inorganic ions. mdpi.com

The efficiency of photochemical oxidation can be influenced by several factors, including the wavelength of irradiation, pH of the medium, catalyst concentration, and the presence of other substances in the water matrix. mdpi.com Studies on pesticides similar to this compound, such as atrazine (B1667683) and dimethoate, show that degradation increases with exposure time and is significantly enhanced by the presence of a TiO₂ catalyst. For instance, irradiation at a wavelength of 306 nm has been found to be highly effective for pesticide degradation. mdpi.com

Table 1: Research Findings on Photocatalytic Degradation of Various Pesticides

Pesticide Catalyst Light Source Key Findings Reference
Atrazine & Dimethoate TiO₂ UV (254 & 306 nm) Photodegradation increased with exposure time and was enhanced by the TiO₂ catalyst. The 306 nm wavelength was most efficient. mdpi.com
Various Organophosphorus & Carbamate (B1207046) Pesticides Re³⁺-doped nano-TiO₂ Not specified Nano-TiO₂ significantly increased the photocatalytic degradation rate of pesticide residues in tomato leaves (20%-30% increase) and soil (15%-20% increase). researchgate.net
Deoxynivalenol Cerium-doped TiO₂ UV Light 96% degradation of a 5.0 mg/L initial concentration was achieved in 4 hours. The primary reactive species were identified as superoxide radicals (•O₂⁻) and holes (h⁺). nih.gov

Chemical Oxidation with Reactive Species

Chemical oxidation strategies involve the introduction of strong oxidizing agents to transform contaminants into less hazardous substances. frontiersin.org Advanced Oxidation Processes (AOPs) are a subset of these methods characterized by the in-situ generation of highly reactive and non-selective radical species, which are capable of degrading a wide array of recalcitrant organic pollutants, including pesticides like this compound. researchgate.netcsic.es The most prominent reactive species employed in these processes are hydroxyl radicals and sulfate (B86663) radicals.

Hydroxyl Radicals (•OH)

The hydroxyl radical (•OH) is an extremely powerful oxidant that reacts rapidly with most organic compounds. researchgate.net A widely used method for generating •OH radicals is the Fenton reaction, which involves the catalytic decomposition of hydrogen peroxide (H₂O₂) by ferrous ions (Fe²⁺). researchgate.netbioline.org.br The efficiency of this process can be significantly enhanced by irradiation with UV light, a process known as the photo-Fenton reaction. researchgate.net Research has demonstrated that the photo-assisted Fenton reaction is an effective method for the degradation of this compound in water. scispace.com The general mechanism involves the generation of •OH radicals which then attack the this compound molecule, initiating a series of oxidation reactions that can lead to its complete mineralization into CO₂, H₂O, and inorganic ions. researchgate.net

Sulfate Radicals (SO₄•⁻)

Sulfate radical (SO₄•⁻)-based AOPs have gained significant attention as a promising remediation technology. csic.es Sulfate radicals can be generated by activating persulfate (PS, S₂O₈²⁻) or peroxymonosulfate (B1194676) (PMS, HSO₅⁻) using methods such as heat, UV radiation, or transition metal catalysis. frontiersin.orgmdpi.com Compared to the hydroxyl radical, the sulfate radical has a comparable or even higher oxidation potential, a longer half-life (30–40 µs vs. <1 µs for •OH), and is effective over a broader pH range. mdpi.com These characteristics allow for more stable mass transfer and better contact with target contaminants. mdpi.com

The primary reaction mechanisms of the sulfate radical with organic compounds are electron transfer, hydrogen abstraction, and addition to unsaturated bonds. mdpi.com Studies on the degradation of sulfonamide antibiotics, which are structurally related to sulfonylurea herbicides, show that the sulfate radical reacts with these compounds at very high rates. nih.gov The UV/PDS (peroxydisulfate) system has been shown to be more energy-efficient than the UV/H₂O₂ system for the degradation of most sulfonamides. nih.gov

Table 2: Comparison of Second-Order Rate Constants for Reactions of Radicals with Sulfonamide Antibiotics

Radical Species Rate Constant Range (M⁻¹ s⁻¹) Key Characteristics Reference
Hydroxyl Radical (•OH) (6.21–9.26) × 10⁹ Highly reactive, non-selective, short half-life. nih.gov
Sulfate Radical (SO₄•⁻) (0.77–16.1) × 10¹⁰ High oxidation potential, longer half-life, effective over a wide pH range. nih.gov
Carbonate Radical (CO₃•⁻) (1.25–8.71) × 10⁸ More selective than •OH and SO₄•⁻; can be a dominant species in waters with high carbonate/bicarbonate alkalinity. nih.gov

Ozone (O₃)

Ozonation is another powerful chemical oxidation technique used for water and wastewater treatment. sswm.inforsc.org Ozone is a strong oxidant itself, but its primary efficacy in degrading persistent organic pollutants comes from its ability to generate hydroxyl radicals upon its decomposition in water. mdpi.comresearchgate.net This dual mechanism allows for both direct oxidation of contaminants by molecular ozone and indirect oxidation via •OH radicals. mdpi.comresearchgate.net Ozonation has proven effective in degrading a wide variety of pesticides and their transformation products in soil and water. csic.es The process effectively destroys unsaturated organic matter and aromatic structures, like those present in this compound, converting them into smaller, inorganic substances through oxidative degradation. mdpi.com

Future Research Directions and Emerging Challenges in Monosulfuron Science

Integration of Multi-Omics Approaches in Monosulfuron Research

The advent of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to examine the intricate interactions between this compound and biological systems. thermofisher.comnih.gov By integrating these various "omics" data, researchers can gain a more holistic understanding of the molecular mechanisms underlying its herbicidal activity, potential resistance, and effects on non-target organisms. thermofisher.commdpi.com

Multi-omics approaches allow for a comprehensive analysis that moves beyond single data points to reveal complex biological networks. thermofisher.commdpi.com For instance, combining transcriptomics and proteomics can elucidate how this compound affects gene expression and subsequent protein synthesis in target weeds. Metabolomics can then identify changes in metabolic pathways, providing a complete picture of the herbicide's mode of action. thermofisher.com These integrated strategies are crucial for identifying novel biological elements and enhancing our understanding of crop traits and herbicide response. mdpi.com

Future research will likely focus on applying these multi-omics approaches to:

Unravel the complex molecular responses of various weed species to this compound exposure.

Identify biomarkers for early detection of herbicide resistance.

Assess the impact of this compound on soil microbial communities and their functions.

Develop crops with enhanced tolerance to this compound through a deeper understanding of the genetic and metabolic pathways involved. mdpi.com

Table 1: Multi-Omics Approaches and Their Applications in this compound Research

Omics ApproachMolecular Read-outPotential Application in this compound Research
Genomics Genes (DNA)Identifying genetic variations associated with resistance or sensitivity to this compound.
Transcriptomics RNA and/or cDNAAnalyzing changes in gene expression in response to this compound treatment.
Proteomics ProteinStudying the abundance and modification of proteins, such as the target enzyme acetolactate synthase (ALS), following this compound application. elsevier.es
Metabolomics MetabolitesIdentifying alterations in metabolic pathways affected by this compound, revealing its broader physiological impact. thermofisher.com
Epigenomics Modifications of DNAInvestigating heritable changes in gene function that are not caused by changes in the DNA sequence, which may contribute to resistance. thermofisher.com

This table illustrates the different layers of biological information that can be investigated using multi-omics technologies to deepen the understanding of this compound's effects.

Application of Advanced Computational Chemistry and AI in Design and Prediction

Advanced computational chemistry and artificial intelligence (AI) are poised to revolutionize the design and prediction of new herbicide molecules, including derivatives of this compound. desertsci.comnih.gov These technologies can significantly accelerate the discovery process, reduce costs, and improve the efficacy and safety profiles of new compounds. bioscipublisher.comschrodinger.com

Computational methods, such as quantum mechanics and molecular modeling, allow researchers to simulate and predict the interactions between a herbicide and its target enzyme at the atomic level. bioscipublisher.comdur.ac.uk This enables the rational design of more potent and selective inhibitors. AI and machine learning algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new candidates and predict their properties, including potential toxicity. nih.govroche.com

Key areas for future application include:

De novo design: Using AI to generate novel molecular structures with desired herbicidal properties. nih.gov

QSAR (Quantitative Structure-Activity Relationship) modeling: Developing predictive models that link the chemical structure of a compound to its biological activity.

Virtual screening: Computationally screening large libraries of virtual compounds to identify potential hits before synthesizing them in the lab. schrodinger.com

Predicting environmental fate: Using computational models to forecast the persistence, mobility, and degradation of new herbicide candidates in the environment.

The integration of AI with experimental data in a "lab in a loop" approach, where predictions are tested and the results are used to refine the AI models, will further streamline the development of next-generation herbicides. roche.com

Long-Term Environmental Monitoring and Modeling of this compound

Ensuring the environmental sustainability of this compound use requires robust long-term monitoring programs and sophisticated environmental fate models. adb.orgresearchgate.net These tools are essential for understanding the persistence, transport, and potential accumulation of this compound and its transformation products in various environmental compartments, including soil and water. researchgate.netdntb.gov.uascielo.br

Long-term monitoring provides the necessary data to validate and refine environmental fate models. parcs.at These models, in turn, can predict the potential for environmental exposure under different agricultural practices and environmental conditions. researchgate.netfrontiersin.org This predictive capability is crucial for developing effective risk mitigation strategies and ensuring that this compound is used in a way that minimizes its impact on non-target ecosystems. researchgate.net

Future research in this area should focus on:

Developing more comprehensive environmental fate models: These models should incorporate a wider range of environmental factors and transformation processes to improve their predictive accuracy. frontiersin.org

Standardized monitoring protocols: Establishing consistent methods for collecting and analyzing environmental samples will enhance the comparability and reliability of monitoring data. parcs.at

Assessing the impact on soil health: Long-term studies are needed to evaluate the effects of continuous this compound use on soil microbial diversity and function. elsevier.es

Investigating the fate of transformation products: Research should not only focus on the parent compound but also on its degradation products, which may have their own environmental impacts. frontiersin.org

Table 2: Key Parameters in Environmental Monitoring and Modeling of this compound

ParameterImportance in Environmental Assessment
Soil Adsorption/Desorption Influences the mobility and bioavailability of this compound in the soil. scielo.br
Half-life in Soil and Water Determines the persistence of the herbicide in the environment. researchgate.net
Leaching Potential Indicates the risk of groundwater contamination. scielo.br
Runoff Potential Assesses the likelihood of transport to surface water bodies.
Photolysis and Microbial Degradation Key processes that break down this compound in the environment. scielo.br

This table highlights critical parameters that are measured and modeled to understand the environmental behavior of this compound.

Addressing Novel Resistance Mechanisms and Co-Evolutionary Dynamics

The evolution of herbicide resistance in weed populations is a major threat to the long-term efficacy of this compound. researchgate.net While target-site resistance (TSR), often involving mutations in the ALS gene, is a known mechanism, non-target-site resistance (NTSR) is an emerging and more complex challenge. mdpi.com NTSR can involve enhanced herbicide metabolism, reduced absorption, or altered translocation, making it more difficult to manage. mdpi.com

Understanding the co-evolutionary dynamics between the herbicide and weed populations is crucial for developing sustainable resistance management strategies. nih.govnih.gov This involves studying how the selection pressure exerted by this compound drives the evolution of resistance and how, in turn, the presence of resistant weeds influences the effectiveness of the herbicide. plos.orgaps.org

Future research priorities include:

Identifying novel resistance mechanisms: Utilizing molecular and biochemical techniques to uncover new ways in which weeds are evolving resistance to this compound. frontiersin.org

Investigating the genetic basis of NTSR: Elucidating the genes and metabolic pathways responsible for non-target-site resistance. mdpi.com

Modeling co-evolutionary dynamics: Developing models that can predict the evolution and spread of resistance under different management scenarios. plos.org

Developing diagnostic tools: Creating rapid and accurate methods for detecting resistance in the field to enable timely management interventions.

A study on Polypogon fugax revealed that resistance to metsulfuron-methyl (B1676535), another sulfonylurea herbicide, was associated with both up-regulated ALS enzymatic activity and enhanced metabolism, highlighting the complexity of resistance mechanisms. researchgate.net

Sustainable Management Strategies for this compound Use in Agriculture

The long-term viability of this compound as a weed management tool depends on the adoption of sustainable agricultural practices. fondsdedotationroullier.orgtracextech.com These strategies aim to minimize the negative environmental impacts of herbicide use while maintaining crop productivity and profitability. mdpi.comeos.com

Integrated Weed Management (IWM) is a cornerstone of sustainable herbicide use. IWM combines various control methods, including cultural practices (e.g., crop rotation, cover crops), mechanical weed control, and the judicious use of herbicides. fondsdedotationroullier.orgtracextech.com By reducing the reliance on any single weed control tactic, IWM can help to slow the evolution of herbicide resistance and protect the environment. fondsdedotationroullier.org

Key components of sustainable management for this compound include:

Promoting IWM systems: Encouraging the adoption of diversified weed control programs that incorporate non-chemical methods. tracextech.com

Implementing herbicide rotation and mixtures: Alternating or combining herbicides with different modes of action to delay the development of resistance.

Educating farmers and advisors: Providing training and resources on best management practices for herbicide use.

The European Union's "Farm to Fork" strategy, for example, sets ambitious targets for reducing pesticide use and promoting organic farming, underscoring the global trend towards more sustainable agricultural systems. mdpi.comeuropa.eu

Q & A

Q. What are the standard experimental conditions for assessing Monosulfuron toxicity in non-target algae?

Methodological Answer: Studies typically use Anabaena flos-aquae as a model organism under mixotrophic growth conditions (combining light and organic carbon sources). Key parameters include light intensities (2000–4000 lux), herbicide concentrations (0.008–800 mg/L), and exposure durations (up to 144 hours). Growth inhibition is quantified via cell counts and growth rate calculations, with statistical validation using ANOVA or t-tests .

Q. How does light intensity influence this compound's inhibitory effects on cyanobacteria?

Methodological Answer: Light modulates herbicide toxicity by altering photosynthetic efficiency. For example, at 4000 lux, this compound exhibits stronger growth inhibition (24–99% cell reduction) compared to 2000 lux (10–97%). Researchers should replicate experiments across light gradients to assess dose-response relationships, ensuring controlled photoperiods and spectrophotometric validation of photosynthetic pigments (chlorophyll a, carotenoids) .

Q. What methodologies are used to quantify photosynthetic pigment alterations caused by this compound?

Methodological Answer: Pigment analysis involves ethanol extraction followed by spectrophotometric measurements at specific wavelengths (e.g., 665 nm for chlorophyll a, 480 nm for carotenoids). Data should be normalized to cell density and expressed as percentage changes relative to controls. Note that carotenoid levels may show stimulatory effects at low herbicide concentrations (0.008–0.08 mg/L) under 2000 lux, requiring careful interpretation of hormesis .

Advanced Research Questions

Q. How do contradictory dose-dependent responses in photosynthetic pigments under varying light intensities inform this compound's mechanism of action?

Methodological Answer: At 2000 lux, carotenoid synthesis increases by 7–13% at 0.008–0.08 mg/L this compound but declines at >0.8 mg/L. Conversely, chlorophyll a decreases linearly with concentration. These contradictions suggest dual mechanisms: (1) Herbicide-induced oxidative stress disrupts chlorophyll synthesis, and (2) low-dose this compound may act as a nitrogen source, stimulating carotenoid production. Researchers should pair pigment assays with transcriptomic analysis (e.g., ALS enzyme activity) to clarify metabolic pathways .

Q. What statistical approaches resolve data variability in this compound's hormesis effects on algal growth?

Methodological Answer: Hormesis (growth stimulation at low doses) requires time-series analysis to distinguish transient effects. For example, A. flos-aquae cell counts increase by 7–13% at 0.008–0.08 mg/L after 24 hours but decline by 144 hours. Use mixed-effects models to account for temporal variability and include negative controls (herbicide-free media) to validate organic carbon/nitrogen interference .

Q. How do soil adsorption properties influence the environmental persistence and bioavailability of this compound?

Methodological Answer: Adsorption studies use batch equilibrium methods with varying soil types (e.g., clay, loam). Parameters like organic carbon content and pH are critical; for instance, higher clay content increases irreversible binding, reducing bioavailability. Researchers should quantify adsorption coefficients (Kd) and validate desorption rates under field-moisture conditions to predict leaching potential .

Data Contradiction and Analysis

Q. Why does this compound exhibit opposing effects on biliprotein synthesis at different concentrations?

Methodological Answer: Biliprotein content increases by 11–46% at 0.008–0.08 mg/L but decreases by 33–98% at >0.8 mg/L. This biphasic response may stem from nitrogen assimilation at low doses (this compound as an organic N source) versus protein denaturation at high doses. Researchers should cross-reference phycobilin fluorescence assays with nitrogen uptake rates to confirm this hypothesis .

Q. How can conflicting results on light-dependent toxicity be reconciled across studies?

Methodological Answer: Discrepancies arise from species-specific sensitivity and experimental design. For example, A. flos-aquae shows greater sensitivity at 4000 lux, while other cyanobacteria may respond differently. Meta-analyses should standardize light regimes, control for mixotrophic conditions, and incorporate redox potential measurements to isolate light-herbicide interactions .

Experimental Design Recommendations

  • Dose-Response Curves : Use at least 7 concentrations (e.g., 0.008–800 mg/L) to capture nonlinear effects.
  • Replication : Triplicate samples per treatment, with randomized block designs to minimize spatial bias.
  • Controls : Include herbicide-free controls and solvent controls (e.g., acetone) to rule out carrier solvent toxicity.
  • Data Reporting : Present growth inhibition as EC50 values and pigment changes as relative percentages. Tabulate raw data with standard deviations (e.g., Table 1 in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.